molecular formula C12H22N2O4 B067240 Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 183742-33-8

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B067240
CAS No.: 183742-33-8
M. Wt: 258.31 g/mol
InChI Key: VLMVFRLASKOYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a chiral, Boc-protected piperazine derivative designed for use as a versatile building block in organic synthesis and medicinal chemistry research. Compounds within this class are critically valuable for constructing more complex molecular architectures, particularly in the development of pharmaceuticals and bioactive molecules . The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen, which is a standard and crucial strategy for temporarily shielding amines during multi-step synthetic sequences . This protecting group is typically stable under basic conditions and can be cleanly removed under mild acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid to regenerate the free amine . The additional 2-methoxy-2-oxoethyl side chain provides a functional handle for further chemical manipulation, such as hydrolysis to an acid or reduction to an alcohol, enabling researchers to diversify the structure for various applications. This reagent is strictly intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the available safety data sheets (SDS) for safe handling and storage information .

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVFRLASKOYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373559
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183742-33-8
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183742-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Boc-piperazine-2-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. This document details a likely synthetic protocol, predicted characterization data, and the logical workflow for its preparation.

Introduction

This compound is a disubstituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl ester moiety at the 3-position. The piperazine scaffold is a prevalent structural motif in a multitude of pharmacologically active compounds, owing to its ability to engage in various biological interactions. The presence of two distinct functional groups on this chiral scaffold allows for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates.

Synthesis

The most direct and plausible synthetic route to this compound is the N-alkylation of a mono-Boc-protected piperazine precursor with a suitable methyl haloacetate. Specifically, the synthesis can be envisioned to proceed via the reaction of commercially available tert-butyl piperazine-1-carboxylate with methyl 2-bromoacetate.

Proposed Reaction Scheme

cluster_conditions reactant1 Tert-butyl piperazine-1-carboxylate plus + reactant2 Methyl 2-bromoacetate arrow base Base (e.g., K₂CO₃) solvent Solvent (e.g., Acetonitrile) product This compound

Caption: Proposed synthesis of the target compound.

Experimental Protocol

This protocol is based on established procedures for the N-alkylation of Boc-protected piperazines.

Materials:

  • Tert-butyl piperazine-1-carboxylate

  • Methyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • To this suspension, add methyl 2-bromoacetate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data

The following table summarizes the expected and reported physicochemical and spectral data for this compound.

Property Data
Molecular Formula C₁₂H₂₂N₂O₄
Molecular Weight 258.31 g/mol
Appearance Expected to be a colorless to pale yellow oil or solid
CAS Number 183742-33-8 (racemate)
1217683-44-7 ((R)-enantiomer)
1217810-25-7 ((S)-enantiomer)
Predicted ¹H NMR (CDCl₃) δ (ppm): ~4.0-3.8 (m, 1H), 3.71 (s, 3H), ~3.6-3.4 (m, 2H), ~3.2-2.8 (m, 4H), ~2.7-2.5 (m, 2H), 1.46 (s, 9H)
Predicted ¹³C NMR (CDCl₃) δ (ppm): ~172.0, 154.7, 80.0, ~57.0, 51.8, ~50.0, ~46.0, ~44.0, 38.0, 28.4
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₂H₂₃N₂O₄⁺: 259.1652, found: ~259.2

Experimental Workflow

The logical flow of the synthesis and characterization process is outlined below.

G start Start: Reagents and Solvents reaction N-Alkylation Reaction start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization product Final Product: This compound characterization->product

Caption: Workflow for the synthesis and characterization.

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The detailed experimental protocol, coupled with the predicted characterization data, provides researchers and drug development professionals with the necessary information to produce and verify this important synthetic intermediate for their research and development endeavors. The straightforward nature of the synthesis and the versatility of the product underscore its significance in the construction of novel chemical entities with potential therapeutic applications.

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural features, including the piperazine ring, the tert-butoxycarbonyl (Boc) protecting group, and the methyl ester moiety, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role in synthetic organic chemistry.

Due to the limited availability of comprehensive experimental data for this compound in publicly accessible literature, this guide also includes data and protocols for a closely related analogue, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, to provide representative experimental context.

Core Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₂H₂₂N₂O₄--INVALID-LINK--
Molecular Weight 258.31 g/mol --INVALID-LINK--
CAS Number 183742-33-8 (racemic) 1217683-44-7 ((R)-isomer) 1217810-25-7 ((S)-isomer)--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Calculated logP 0.7584--INVALID-LINK--
Topological Polar Surface Area (TPSA) 67.87 Ų--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 5--INVALID-LINK--
Rotatable Bonds 5--INVALID-LINK--

Physicochemical Data of a Structural Analogue

For comparative purposes and to provide an example of experimental data for a similar structure, the properties of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate are presented.

PropertyValueSource
Molecular Formula C₁₆H₃₀N₂O₄--INVALID-LINK--
Molecular Weight 314.42 g/mol --INVALID-LINK--
Melting Point 102 °C--INVALID-LINK--
Appearance Colorless solid--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties, based on standard laboratory practices and literature procedures.

This protocol is adapted from the synthesis reported by Ghattas et al. (2012). --INVALID-LINK--

Materials:

  • N-Boc-piperazine

  • tert-Butyl bromoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Dissolve N-Boc-piperazine (1.11 mmol) and triethylamine (2.22 mmol) in anhydrous THF (10 mL).

  • Add tert-butyl bromoacetate (2.22 mmol) dropwise to the solution at ambient temperature.

  • Stir the reaction mixture at 60 °C overnight.

  • After cooling to room temperature, add saturated sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent to yield the title compound as a colorless solid.

Workflow Diagram for the Synthesis of the Analogue:

SynthesisWorkflow reagents N-Boc-piperazine + Et3N in THF reaction Stir at 60 °C overnight reagents->reaction bromoacetate tert-Butyl bromoacetate bromoacetate->reaction Add dropwise workup Quench with NaHCO3 (aq) reaction->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography (Silica, PE/EtOAc 4:1) evaporation->purification product tert-Butyl 4-(2-tert-butoxy-2-oxoethyl) piperazine-1-carboxylate purification->product DrugSynthesis intermediate Tert-butyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate modification1 Modification of Ester Group (e.g., Hydrolysis, Amidation) intermediate->modification1 modification2 Deprotection of Boc Group intermediate->modification2 modification3 Further Functionalization modification1->modification3 modification2->modification3 api Active Pharmaceutical Ingredient (API) modification3->api

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with strategically placed functional groups, makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, while the methoxycarbonylmethyl substituent provides a handle for further chemical modifications. This guide provides an in-depth overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with a distinct CAS number. The molecular formula and weight are consistent across all forms.

PropertyValueCitations
Molecular Formula C₁₂H₂₂N₂O₄[1]
Molecular Weight 258.31 g/mol
CAS Number (Racemate) 183742-33-8[1]
CAS Number ((R)-enantiomer) 1217683-44-7[2][3]
CAS Number ((S)-enantiomer) 1217810-25-7
Appearance Not specified (likely a solid or oil)[1]
Purity Typically ≥95%[1]
Storage Sealed refrigeration[1]

Synthesis and Experimental Protocols

While detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, its structural motifs are common in medicinal chemistry. The general synthesis of piperazine derivatives often involves the cyclization of appropriate precursors or the functionalization of a pre-existing piperazine ring.

A patent for the treatment of Hepatitis B virus infection describes a reaction utilizing racemic this compound as a starting material.[4]

Experimental Protocol: Reduction of Methyl 4-Boc-piperazine-2-acetate

This protocol is based on a procedure described in patent ES2714110T3.[4]

Objective: To reduce the ester functionality of Methyl 4-Boc-piperazine-2-acetate.

Materials:

  • Methyl 4-Boc-piperazine-2-acetate (CAS: 183742-33-8)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 4-Boc-piperazine-2-acetate (1.0 g, 4 mmol) in 10 mL of methanol.

  • Add sodium borohydride (1.5 g, 40 mmol) portion-wise to the solution.

  • Stir the reaction mixture overnight.

  • Remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer.

  • Dry the organic layer over sodium sulfate.

  • Concentrate the solution to yield the final product.

Applications in Drug Discovery and Development

Piperazine derivatives are integral to the development of numerous pharmaceuticals due to their favorable pharmacokinetic properties and ability to interact with biological targets.[5] this compound serves as a key intermediate in the synthesis of more complex molecules, including potential antiviral agents. Its utility as a building block is highlighted in its application for creating novel 6-fused heteroaryldihydropyrimidines for the treatment and prophylaxis of Hepatitis B virus infection.[4] The enantiomerically pure forms are particularly valuable in the synthesis of chiral drugs, where specific stereochemistry is crucial for therapeutic efficacy.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the reduction of Methyl 4-Boc-piperazine-2-acetate as described in the experimental protocol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_compound This compound dissolve Dissolve in Methanol start_compound->dissolve Step 1 reagents Methanol (MeOH) Sodium Borohydride (NaBH4) add_nabh4 Add NaBH4 reagents->add_nabh4 Step 2 dissolve->add_nabh4 stir Stir Overnight add_nabh4->stir Step 3 evaporate_solvent Remove Solvent in vacuo stir->evaporate_solvent Step 4 partition Partition between EtOAc and Water evaporate_solvent->partition Step 5 separate Separate Organic Layer partition->separate Step 6 dry Dry over Na2SO4 separate->dry Step 7 concentrate Concentrate dry->concentrate Step 8 product Reduced Product concentrate->product

Reduction of Methyl 4-Boc-piperazine-2-acetate Workflow

References

Spectral Data Not Publicly Available for Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific databases, chemical supplier catalogs, and the broader scientific literature did not yield publicly available experimental ¹H NMR and ¹³C NMR spectral data for Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. While the compound is listed by various chemical suppliers and in chemical databases, the corresponding characterization data, including detailed NMR peak assignments, have not been published in the resources accessed.

The absence of this primary spectral information precludes the creation of an in-depth technical guide as requested. The core requirements—summarizing quantitative data in structured tables, providing detailed experimental protocols for cited experiments, and creating diagrams of signaling pathways or experimental workflows—are all contingent upon the availability of this foundational data.

For researchers, scientists, and drug development professionals, access to verified spectral data is crucial for structure confirmation, quality control, and further research. Without the actual experimental spectra, any attempt to generate tables of chemical shifts, coupling constants, and integrations would be speculative and would not meet the standards of a technical whitepaper.

Similarly, the creation of a logical diagram with atom numbering corresponding to NMR signals is not feasible. While a general structure can be drawn, its utility in the context of spectral analysis is lost without the associated data.

Given the constraints, and to ensure the accuracy of the information provided, a technical guide on the ¹H NMR and ¹³C NMR spectral data for this compound cannot be produced at this time.

General Experimental Protocol for NMR Spectroscopy of Small Molecules

For reference purposes, a general experimental protocol for acquiring NMR spectra of a small organic molecule, such as a piperazine derivative, is provided below. This protocol is a standardized procedure and would be adapted based on the specific compound's properties and the instrumentation available.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; or Methanol-d₄, CD₃OD). The choice of solvent depends on the solubility of the analyte and the desired chemical shift window, ensuring the solvent's residual peaks do not overlap with key analyte signals.

  • A small amount of an internal standard, typically tetramethylsilane (TMS), may be added to the solvent to serve as a reference for the chemical shift scale (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • The solution is transferred to a 5 mm NMR tube, which is then capped.

2. NMR Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The instrument is tuned and the magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

  • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° to 90° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-5 seconds between scans, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: A one-dimensional carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, a larger number of scans (several hundred to several thousand) and a longer relaxation delay are often required. The spectral width is typically around 200-250 ppm.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased, and the baseline is corrected.

  • The chemical shifts (δ) are referenced to TMS or the residual solvent peak.

  • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are determined.

Below is a conceptual workflow for this general process.

G General Workflow for NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Tune and Shim Spectrometer transfer->instrument_setup acquire_spectra Acquire 1H and 13C Spectra instrument_setup->acquire_spectra processing Fourier Transform, Phase, and Baseline Correction acquire_spectra->processing analysis Reference, Integrate, and Assign Peaks processing->analysis

Caption: General workflow for acquiring and processing NMR spectra.

Commercial suppliers of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is a heterocyclic organic compound frequently utilized as a key building block in medicinal chemistry and pharmaceutical development. Its structure incorporates a piperazine ring, a versatile scaffold found in numerous biologically active compounds. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and a methyl ester on the side chain allows for controlled, regioselective reactions, making it a valuable intermediate in multi-step organic syntheses.[1] Piperazine derivatives are integral to the structure of various drugs, including antibacterial, antiallergic, and antipsychotic agents.[2]

Chemical Properties and Identifiers

This section details the fundamental physicochemical properties of the compound, essential for experimental design and chemical handling. The data presented is a compilation from various chemical suppliers and public databases.

PropertyValueSource
CAS Number 884973-05-9 (for racemate)Varies by Supplier
1217810-25-7 (for S-enantiomer)ChemScene[3]
1217683-44-7 (for R-enantiomer)BLDpharm[4]
Molecular Formula C₁₂H₂₂N₂O₄ChemScene[3]
Molecular Weight 258.31 g/mol ChemScene[3]
IUPAC Name This compoundN/A
Synonym(s) 4-N-Boc-piperazine-2-acetic acid methyl esterChemScene[3]
Topological Polar Surface Area (TPSA) 67.87 ŲChemScene[3]
LogP 0.7584ChemScene[3]
Storage Conditions 2-8°C, Protect from light, Under inert gasMySkinRecipes, ChemScene[3][5]

Commercial Suppliers

A variety of chemical suppliers offer this compound, often specifying the chirality (R, S, or racemic). Purity levels are typically ≥97%. The following table provides a non-exhaustive list of vendors.

SupplierAvailable FormsPurityCat. No. (Example)
ChemScene (S)-enantiomer≥97%CS-0112877[3]
BLDpharm (R)-enantiomer-BD00939457[6]
Cenmed (R)-enantiomer-C007B-493820[7]
MySkinRecipes Hydrochloride salt97%#152966[5]

Note: Availability, catalog numbers, and pricing are subject to change. Researchers should consult the respective supplier's website for the most current information.

Role in Synthetic Chemistry & Experimental Protocols

This compound is primarily used as an intermediate. The Boc group provides a robust protecting strategy for the N4 nitrogen of the piperazine ring, while the N1 nitrogen remains available for substitution or coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications.

General Experimental Workflow: Utilization in Amide Coupling

The following workflow illustrates a typical synthetic application of this building block in drug discovery, specifically its conversion to an amide derivative after deprotection.

G General Workflow: Amide Synthesis from Piperazine Intermediate cluster_0 cluster_1 cluster_2 A Start: Tert-butyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate B Step 1: Boc Deprotection (e.g., TFA in DCM) A->B C Intermediate: Methyl 2-(piperazin-2-yl)acetate B->C D Step 2: Amide Coupling (R-COOH, Coupling Agent like EDC/HOBt) C->D E Final Product: N-Substituted Piperazine Amide Derivative D->E RCOOH R-COOH (Carboxylic Acid) RCOOH->D

Caption: Synthetic workflow for amide derivatization.

Representative Protocol: Boc-Deprotection

This protocol is a generalized procedure for removing the Boc protecting group, a common first step before further functionalization.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Add Trifluoroacetic acid (TFA) (e.g., 2-4 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Neutralization & Extraction: Redissolve the residue in water and basify to a pH of ~9-10 with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH). Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product, Methyl 2-(piperazin-2-yl)acetate. The crude product can be used directly or purified by column chromatography if necessary.

Logical Relationships in Drug Discovery

The utility of this molecule stems from its pre-configured structure that allows for systematic exploration of chemical space, a core concept in lead optimization during drug discovery.

G cluster_modification Points of Modification cluster_outcome Target Outcomes A Core Scaffold (Piperazine-acetic acid ester) B N1 Position (Boc Protected) C N4 Position (Free Amine) D Ester Side Chain Mod1 Amide Coupling (after deprotection) B->Mod1 Enables selective reaction at N4 Mod2 Alkylation / Arylation C->Mod2 Mod3 Hydrolysis to Acid, then Amide Coupling D->Mod3 Outcome1 Modulate Solubility & Pharmacokinetics Mod1->Outcome1 Outcome2 Improve Target Binding & Potency Mod1->Outcome2 Outcome3 Generate Compound Library Mod1->Outcome3 Mod2->Outcome1 Mod2->Outcome2 Mod2->Outcome3 Mod3->Outcome1 Mod3->Outcome2 Mod3->Outcome3

Caption: Modification points and their impact in drug discovery.

Safety and Handling

While specific GHS hazard data for this exact compound is not universally compiled, related piperazine structures are known to cause skin and eye irritation and may cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always use safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As recommended, store at refrigerator temperatures (2-8°C) under an inert atmosphere.[3][5]

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a full understanding of the hazards involved and with appropriate safety measures in place. Consult the specific Safety Data Sheet (SDS) from your supplier before use.

References

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including high aqueous solubility, tunable basicity, and the ability to engage in multiple hydrogen bonds, have established it as a versatile building block in the design of a vast array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the pivotal role of piperazine derivatives in drug discovery, detailing their diverse pharmacological applications, structure-activity relationships, relevant signaling pathways, and key experimental protocols.

The Versatility of the Piperazine Moiety

The remarkable success of the piperazine scaffold in drug development can be attributed to several key features. The two nitrogen atoms provide handles for synthetic modification, allowing for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.[3][4] This adaptability has led to the incorporation of piperazine derivatives into drugs targeting a wide spectrum of diseases, including cancer, psychosis, viral infections, and allergic reactions.[5][6]

Therapeutic Applications of Piperazine Derivatives

The structural versatility of the piperazine ring has been exploited to develop drugs with a wide range of therapeutic applications.

Anticancer Agents

Piperazine derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent cytotoxic activity against various cancer cell lines.[7][8][9] The piperazine moiety often serves as a linker connecting different pharmacophoric groups or as a core scaffold for building molecules that can interact with specific targets in cancer cells.

Quantitative Analysis of Anticancer Activity:

The cytotoxic potential of several piperazine derivatives has been quantified using in vitro assays, with IC50 and GI50 values providing a measure of their potency.

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[5][7]
Vindoline-piperazine conjugate 25Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[5][7]
Compound 27Piperazine-containing derivativeHeLa (Cervical)Promising anticancer effects[10]
Derivative 29Piperazine-containing derivativeHCT-116 (Colon)3.0[10]
Derivative 29Piperazine-containing derivativeColo-205 (Colon)1.0[10]
Compound 57Benzosuberone, beta-aminoalcohol, and piperazine hybridHeLa, MDA-MB-231, A549, MIAPACA0.010–0.097[10]
Compounds 80 and 81Thiazole-piperazine-indole derivativesHUH-7 (Hepatocellular)1.29 and 5.97[8]
Compounds 82 and 83Thiazole-piperazine-indole derivativesMCF7 (Breast)6.14 and 4.94[8]
Compound 122Quinoxalinylpiperazine derivativeHCT116 and HCT-150.029 and 0.021[11]
Antipsychotic Agents

A significant number of atypical antipsychotic drugs incorporate the piperazine scaffold. These compounds typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[2][12][13] The piperazine moiety is often crucial for the interaction with these G-protein coupled receptors (GPCRs).

Quantitative Analysis of Antipsychotic Activity:

The efficacy of antipsychotic piperazine derivatives is often assessed by their binding affinities (Ki) to dopamine and serotonin receptors.

Compound/DrugReceptorBinding Affinity (Ki in nM)Reference
Atypical Antipsychotics (General)Dopamine D2Varies[12]
Atypical Antipsychotics (General)Serotonin 5-HT2AVaries[12]
Compound 11Dopamine D2High affinity[14]
Compound 11Serotonin 5-HT1AHigh affinity[14]
Compound 11Serotonin 5-HT2AHigh affinity[14]
Compound 11Serotonin 5-HT2CLow affinity[14]
Compound 11Histamine H1Low affinity[14]
Antiviral Agents

The piperazine nucleus is a common feature in many antiviral compounds, demonstrating activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[5][15] These derivatives can interfere with various stages of the viral life cycle, such as entry, replication, and assembly.

Quantitative Analysis of Antiviral Activity:

The antiviral potency of piperazine derivatives is typically measured by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Compound IDVirusCell LineActivity (EC50/IC50 in µM)Reference
Derivative 10HIV-1 IIIB (wild-type)MT-40.0033[15]
Derivative 11HIV-1 IIIB (wild-type)MT-40.005[15]
Derivative 29HIV-1 (wild-type)MT-40.030[15]
Derivative 31HIV-1-0.0472[15]
Derivative 33HIV-1-0.0314[15]
Analogue 45HIV-1H9 and MT43.9 and 3.7[15]
Compound 8Zika Virus (ZIKV)-10.7[16]
Compound 14Zika Virus (ZIKV)-26.0[16]
Compound 42Zika Virus (ZIKV)-Low micromolar[16]
Compound 44Dengue Virus (DENV)-Low micromolar[16]
Antihistamines

Piperazine derivatives are well-established as H1 receptor antagonists and are widely used in the treatment of allergic conditions.[17][18] The first-generation antihistamines often caused sedation due to their ability to cross the blood-brain barrier. Second-generation agents were developed with improved selectivity and reduced central nervous system side effects.[17]

Quantitative Analysis of Antihistamine Activity:

The affinity of piperazine-based antihistamines for the H1 receptor is a key determinant of their potency.

CompoundGenerationH1 Receptor Affinity (Ki in nM)Key CharacteristicsReference
CyclizineFirst5Lipophilic, crosses the blood-brain barrier[17]
MeclizineFirst250Lower affinity, used for motion sickness[17]
CetirizineSecond~2-3Carboxylated metabolite of hydroxyzine, less sedating[17]
LevocetirizineSecond~1-1.5(R)-enantiomer of cetirizine, higher affinity[17]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which piperazine derivatives exert their therapeutic effects is crucial for rational drug design.

Anticancer Signaling Pathway

Many piperazine-based anticancer agents induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[7][9]

anticancer_pathway cluster_pathways Piperazine Piperazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Piperazine->ROS induces Mito_Dys Mitochondrial Dysfunction Piperazine->Mito_Dys Casp8 Caspase-8 Activation Piperazine->Casp8 induces Extrinsic Extrinsic Pathway Bax Bax Activation Mito_Dys->Bax Bcl2 Bcl-2 Inhibition Mito_Dys->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Intrinsic Intrinsic Pathway

Caption: General apoptotic signaling pathways initiated by bioactive piperazine derivatives.

Antipsychotic Signaling Pathway

The therapeutic effects of atypical antipsychotics, many of which are piperazine derivatives, are primarily mediated by their interaction with dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[19]

antipsychotic_pathway Piperazine Atypical Antipsychotic (Piperazine Derivative) D2R Dopamine D2 Receptor Piperazine->D2R antagonism/ partial agonism HT2AR Serotonin 5-HT2A Receptor Piperazine->HT2AR antagonism Adenylyl_Cyclase Adenylyl Cyclase D2R->Adenylyl_Cyclase PLC Phospholipase C HT2AR->PLC cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response_D2 Modulation of Dopaminergic Neurotransmission cAMP->Cellular_Response_D2 IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Cellular_Response_HT2A Modulation of Serotonergic Neurotransmission Ca_Release->Cellular_Response_HT2A

Caption: Simplified signaling pathways for atypical antipsychotics targeting D2 and 5-HT2A receptors.

Antihistamine Signaling Pathway

Piperazine-based antihistamines act as inverse agonists at the histamine H1 receptor, a Gq-coupled GPCR. By stabilizing the inactive conformation of the receptor, they prevent histamine-induced signaling cascades that lead to allergic symptoms.[4][17][20]

antihistamine_pathway Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R activates Piperazine Piperazine Antihistamine Piperazine->H1R inverse agonism (stabilizes inactive state) Gq Gq protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC Ca_Release ↑ Intracellular Ca²⁺ ER->Ca_Release Ca_Release->PKC co-activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 receptor signaling pathway and its inhibition by piperazine antihistamines.

Experimental Workflow for Anticancer Drug Discovery

The preclinical evaluation of novel piperazine-based anticancer agents typically follows a structured workflow.[7]

anticancer_workflow Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Screening Synthesis->In_Vitro Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assays) In_Vitro->Cytotoxicity Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID MoA Mechanism of Action Studies Lead_ID->MoA In_Vivo In Vivo Evaluation Lead_ID->In_Vivo Apoptosis_Assays Apoptosis Assays (e.g., Annexin V, Caspase activity) MoA->Apoptosis_Assays Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MoA->Cell_Cycle Signaling_Analysis Signaling Pathway Analysis (Western Blot) MoA->Signaling_Analysis Toxicity Toxicity Studies in Animal Models In_Vivo->Toxicity Efficacy Antitumor Efficacy in Xenograft Models In_Vivo->Efficacy Candidate Preclinical Candidate Selection Toxicity->Candidate Efficacy->Candidate

Caption: General experimental workflow for the preclinical evaluation of piperazine-based anticancer compounds.

Key Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of piperazine derivatives.

Synthesis of N-Arylpiperazines (Buchwald-Hartwig Amination)

A common and versatile method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., sodium tert-butoxide or cesium carbonate)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction flask, add the aryl halide, palladium catalyst, and ligand under an inert atmosphere.

  • Add the anhydrous solvent, followed by the piperazine and the base.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][21]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Piperazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the piperazine derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Cytotoxicity Assessment: SRB Assay

The Sulforhodamine B (SRB) assay is a method used for cell density determination, based on the measurement of cellular protein content.[7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Piperazine derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • Microplate reader

Procedure:

  • Seed and treat the cells with the piperazine derivative as described in the MTT assay protocol (steps 1-4).

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent "drug-like" properties and synthetic tractability ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent piperazine derivatives through structure-based drug design and the exploration of novel therapeutic applications. The combination of sophisticated synthetic strategies, high-throughput screening, and a deeper understanding of the underlying biological mechanisms will undoubtedly lead to the discovery of the next generation of piperazine-based drugs that address unmet medical needs.

References

Structural Elucidation of Boc-Protected Piperazine Acetic Acid Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Boc-protected piperazine acetic acid esters, a class of compounds of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a common feature in many pharmaceuticals, and its derivatives, such as the acetic acid esters, are valuable intermediates in the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at one of the piperazine nitrogens. Accurate structural determination is paramount for ensuring the identity, purity, and desired reactivity of these intermediates.

This document details the key analytical techniques used for the structural elucidation of these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It provides structured data tables for easy comparison, detailed experimental protocols, and visualizations to illustrate key concepts and workflows.

General Chemical Structure

Boc-protected piperazine acetic acid esters share a common structural framework. The core is a piperazine ring where one nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and the other nitrogen is substituted with an acetic acid ester moiety.

G General Structure of a Boc-Protected Piperazine Acetic Acid Ester cluster_piperazine Piperazine Ring cluster_boc Boc Group cluster_ester Acetic Acid Ester N1 N C2 CH2 N1->C2 Boc_C C=O N1->Boc_C C3 CH2 C2->C3 N4 N C3->N4 C5 CH2 N4->C5 CH2_ester CH2 N4->CH2_ester C6 CH2 C5->C6 C6->N1 Boc_O O Boc_C->Boc_O tBu C(CH3)3 Boc_O->tBu CO_ester C=O CH2_ester->CO_ester OR OR' CO_ester->OR

Caption: General chemical structure of a Boc-protected piperazine acetic acid ester.

Synthesis and Purification

A common method for the synthesis of these compounds involves the alkylation of a mono-Boc-protected piperazine with an appropriate haloacetic acid ester.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

This protocol describes the synthesis of a representative Boc-protected piperazine acetic acid ester.

Materials:

  • N-Boc-piperazine

  • tert-Butyl bromoacetate

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium hydrogen carbonate solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve N-Boc-piperazine (1.11 mmol) and triethylamine (2.22 mmol) in anhydrous THF (10 mL).

  • Add tert-butyl bromoacetate (2.22 mmol) dropwise to the solution at ambient temperature.

  • Stir the reaction mixture at 60°C overnight.[1]

  • After cooling to room temperature, add a saturated sodium hydrogen carbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a saturated petroleum ether/ethyl acetate solution to obtain the final product.[1]

G Synthetic Workflow start Start Materials: N-Boc-piperazine tert-Butyl bromoacetate Triethylamine in THF reaction Reaction at 60°C overnight start->reaction workup Aqueous Workup: Addition of NaHCO3 (aq) Extraction with Ethyl Acetate reaction->workup purification Purification: Recrystallization from Petroleum Ether/Ethyl Acetate workup->purification product Final Product: tert-Butyl 4-(2-tert-butoxy-2-oxoethyl) piperazine-1-carboxylate purification->product

Caption: A typical workflow for the synthesis of a Boc-protected piperazine acetic acid ester.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of a Boc-protected piperazine acetic acid ester will typically show characteristic signals for the Boc group, the piperazine ring protons, and the protons of the acetic acid ester moiety.

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~3.65s3H-OCH₃ (Methyl ester)
~3.40t4HPiperazine-N(Boc)-CH₂
~3.20s2H-N-CH₂-CO-
~2.45t4HPiperazine-N-CH₂
1.45s9H-C(CH₃)₃ (Boc group)

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) / ppmAssignment
~170Ester Carbonyl (-C =O)
~154Carbonyl of Boc group (-O-C =O)
~80Quaternary carbon of Boc group (-C (CH₃)₃)
~57-N-C H₂-CO-
~53Piperazine-N-C H₂
~51-OC H₃ (Methyl ester)
~44Piperazine-N(Boc)-C H₂
~28Methyl carbons of Boc group (-C(C H₃)₃)

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

Data Acquisition:

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is typically used.

  • For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can provide valuable structural information. For Boc-protected piperazine acetic acid esters, soft ionization techniques like Electrospray Ionization (ESI) are often used to observe the molecular ion.

Expected Molecular Ion:

For a compound like tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (C₁₂H₂₂N₂O₄), the expected monoisotopic mass is 258.1579 g/mol . In ESI-MS, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 259.1654.

Common Fragmentation Pathways:

A characteristic fragmentation of Boc-protected amines is the loss of the Boc group or parts of it.

G MS Fragmentation of a Boc-Protected Piperazine M [M+H]+ M_minus_56 [M - 56 + H]+ (Loss of isobutylene) M->M_minus_56 - C4H8 M_minus_100 [M - 100 + H]+ (Loss of Boc group) M->M_minus_100 - C5H8O2 piperazine_fragment Piperazine ring fragments M_minus_100->piperazine_fragment Further fragmentation

Caption: A simplified representation of common fragmentation pathways for Boc-protected piperazines in mass spectrometry.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (ESI-MS):

  • Introduce the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2975, 2870C-H stretchingAliphatic (piperazine, Boc, ester)
~1740C=O stretchingEster
~1690C=O stretchingCarbonyl of Boc group
~1450C-H bendingAliphatic
~1160C-O stretchingEster and Boc group

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer.

Data Acquisition:

  • Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Perform a background subtraction using the spectrum of the empty ATR crystal.

Conclusion

The structural elucidation of Boc-protected piperazine acetic acid esters is a critical step in their application in research and development. A combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy provides a comprehensive characterization of these molecules. The data and protocols presented in this guide serve as a valuable resource for scientists working with this important class of compounds, ensuring the quality and integrity of their synthetic intermediates and final products.

References

The Synthetic Alchemist's Guide to Chiral Piperazine Carboxylates: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, with its presence gracing numerous blockbuster drugs. The introduction of chirality into this privileged heterocycle, particularly in the form of piperazine carboxylates, unlocks a three-dimensional chemical space that is critical for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth review of the key synthetic strategies for accessing these valuable chiral building blocks, presenting comparative data, detailed experimental protocols, and visual workflows to aid researchers in their quest for novel therapeutics.

Core Synthetic Strategies: A Comparative Overview

The synthesis of chiral piperazine carboxylates can be broadly categorized into several key approaches. Each strategy offers distinct advantages and faces unique challenges, making the choice of method dependent on the specific target molecule, available starting materials, and desired scale of production. The following table summarizes the quantitative data from prominent literature examples for each major synthetic route.

Synthetic MethodSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Hydrogenation of Pyrazines Pyrazine-2-carboxylic acid derivativesIr-based catalystsUp to 96Up to 96[1]
Pyrazinecarboxylic acid derivativesOptically active rhodium complexesHighHigh[2]
Synthesis from Amino Acids Amino acidsMulti-step synthesis via chiral 1,2-diamineModerateHigh (racemization possible)[3]
Asymmetric Lithiation-Trapping N-Boc piperazines-BuLi/(-)-sparteine or (+)-sparteine surrogateGoodHigh[4]
Decarboxylative Allylic Alkylation N-protected piperazin-2-onesPalladium catalysts with chiral ligands (e.g., PHOX)GoodHigh[5][6][7]
Enzymatic Resolution Racemic piperazine-2-carboxamideStereospecific amidases (e.g., from Klebsiella terrigena)4199.4[8]
Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylateAlcalase-High[9]

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic transformations, the following diagrams, generated using the DOT language, illustrate the key steps in the major synthetic routes.

cluster_0 Asymmetric Hydrogenation Pyrazine Carboxylate Pyrazine Carboxylate Chiral Piperazine Carboxylate Chiral Piperazine Carboxylate Pyrazine Carboxylate->Chiral Piperazine Carboxylate [Ir] or [Rh] catalyst H2

Figure 1: Asymmetric Hydrogenation of a Pyrazine Carboxylate.

cluster_1 Synthesis from Amino Acids Chiral Amino Acid Chiral Amino Acid Chiral 1,2-Diamine Chiral 1,2-Diamine Chiral Amino Acid->Chiral 1,2-Diamine Multi-step Chiral Piperazine Carboxylate Chiral Piperazine Carboxylate Chiral 1,2-Diamine->Chiral Piperazine Carboxylate Annulation

Figure 2: Synthesis via a Chiral 1,2-Diamine Intermediate.

cluster_2 Decarboxylative Asymmetric Allylic Alkylation Piperazin-2-one Piperazin-2-one Chiral Tertiary Piperazin-2-one Chiral Tertiary Piperazin-2-one Piperazin-2-one->Chiral Tertiary Piperazin-2-one [Pd] catalyst Chiral Ligand Chiral Piperazine Chiral Piperazine Chiral Tertiary Piperazin-2-one->Chiral Piperazine Reduction

References

Safety, handling, and MSDS for Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Disclaimer: No specific Material Safety Data Sheet (MSDS) for this compound was found. The following safety and handling information is based on data for structurally similar compounds and general laboratory safety practices. Researchers should always perform a thorough risk assessment before handling any chemical.

This guide provides a comprehensive overview of the safety, handling, and material safety data sheet information for this compound, a compound commonly used in scientific research and drug development.

Chemical and Physical Properties

While a comprehensive, experimentally verified dataset for the target compound is not available, data for isomeric and structurally related compounds provide valuable insights.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₄--INVALID-LINK--[1]
Molecular Weight 258.31 g/mol --INVALID-LINK--[1]
Purity ≥97%--INVALID-LINK--[1]
Storage Temperature 4°C, protect from light--INVALID-LINK--[1]
CAS Number (S-isomer) 1217810-25-7--INVALID-LINK--[1]
CAS Number (R-isomer) 1217683-44-7--INVALID-LINK--[2]

Hazard Identification and Safety Precautions

Based on the hazard classifications of similar piperazine derivatives, this compound is anticipated to pose the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

Personal Protective Equipment (PPE)

To mitigate these risks, the following personal protective equipment should be worn when handling the compound:

PPE TypeSpecificationsRationale
Eye Protection Safety goggles with a snug fit or a face shield.[5]To protect eyes from chemical splashes and fumes that can cause severe irritation or damage.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5]To prevent skin contact and potential irritation.[5][6]
Respiratory Protection Use in a well-ventilated area or with a fume hood. An N95 mask or a full-face respirator with appropriate cartridges may be necessary for handling larger quantities or in poorly ventilated spaces.[5][7]To avoid inhalation of chemical vapors or dust that can lead to respiratory issues.[5]
Body Protection A lab coat, chemical-resistant apron, or coveralls.[5][7]To shield the body from accidental splashes or spills.[5][7]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[9]

Handling and Storage

  • Handling: Use the compound in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid generating dust. Keep containers tightly closed when not in use.[11]

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11] The recommended storage temperature is 4°C, and the compound should be protected from light.[1]

Experimental Protocols

The following is a generalized protocol for handling this compound in a laboratory setting.

Objective: To safely weigh and dissolve the compound for use in an experiment.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (see section 2)

Procedure:

  • Preparation: Ensure the work area (chemical fume hood) is clean and uncluttered. Don all required PPE.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of the compound onto the weighing paper.

    • Record the exact weight.

  • Dissolving:

    • Transfer the weighed compound into a beaker or volumetric flask.

    • Add a small amount of the appropriate solvent and swirl gently to dissolve the solid. A magnetic stirrer can be used to facilitate dissolution.

    • Once dissolved, add the remaining solvent to reach the desired final volume.

  • Cleanup:

    • Clean the spatula and any other contaminated equipment.

    • Dispose of the weighing paper and any other waste in the designated chemical waste container.

    • Wipe down the work surface.

  • Storage of Solution: If the solution is to be stored, transfer it to a clearly labeled container with the compound name, concentration, solvent, and date of preparation. Store under the recommended conditions.

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for handling potentially hazardous chemicals in a laboratory setting.

G Experimental Workflow for Handling Potentially Hazardous Chemicals cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment A Review MSDS and SOPs B Don Personal Protective Equipment (PPE) A->B C Weighing and Measuring B->C D Dissolving and Mixing C->D E Performing Experiment D->E F Decontaminate Equipment E->F G Proper Waste Disposal F->G H Doff and Clean PPE G->H

Caption: Standard Laboratory Workflow for Chemical Handling.

Hazard Management Logic

This diagram outlines the logical progression from identifying a hazard to implementing control measures.

G Hazard Identification and Risk Management Flowchart cluster_controls Hierarchy of Controls A Hazard Identification (e.g., Review MSDS of similar compounds) B Risk Assessment (Evaluate likelihood and severity of harm) A->B C Implement Control Measures B->C D Review and Monitor Effectiveness C->D H Personal Protective Equipment (PPE) C->H D->A Re-evaluate E Elimination/Substitution F Engineering Controls (e.g., Fume Hood) G Administrative Controls (e.g., SOPs)

Caption: Logical Flow of Hazard and Risk Management.

References

The Diverse Biological Landscape of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile piperazine scaffold continues to be a cornerstone in medicinal chemistry, offering a readily modifiable framework for the development of novel therapeutic agents. Within this broad class of compounds, derivatives of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate have emerged as a promising chemotype, demonstrating a range of biological activities across various disease areas. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives, with a focus on their anticancer, neuroprotective, and anti-inflammatory potential.

Anticancer Activity: Targeting Key Signaling Pathways

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. A notable example is the development of pyrimidine-triazole-tethered derivatives which have shown significant efficacy against breast cancer.[1] These compounds have been found to exert their effects by modulating critical signaling pathways implicated in tumor growth and progression.

Quantitative Anticancer Activity Data

The anticancer activity of these derivatives is typically evaluated against a panel of cancer cell lines, with key quantitative metrics such as the half-maximal inhibitory concentration (IC50) being determined.

Compound IDCell LineIC50 (µM)Reference
Pyrimidine-triazole-tethered derivativeMCF-7 (Breast Cancer)Data Not Publicly Available[1]
Rhein-piperazine-furanone hybrid 5eA549 (Lung Cancer)5.74[2]
Rhein-piperazine-furanone hybrid 5eH460 (Lung Cancer)4.35[2]
Piperazine-tethered Alepterolic Acid derivative 3nMDA-MB-231 (Breast Cancer)5.55 ± 0.56[3]

Signaling Pathways in Anticancer Activity

Derivatives of this compound have been shown to interfere with the Estrogen Receptor (ER) signaling pathway and the β-catenin activation pathway .[1] The interplay between these pathways is crucial in the proliferation of certain types of breast cancer.

Anticancer Signaling Pathway Estrogen Receptor and β-Catenin Signaling in Cancer cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β inhibition β-Catenin β-Catenin GSK-3β->β-Catenin degradation APC APC APC->β-Catenin Axin Axin Axin->β-Catenin β-Catenin_n β-Catenin β-Catenin->β-Catenin_n translocation ERα ERα ERα_n ERα ERα->ERα_n translocation Estrogen Estrogen Estrogen->ERα Piperazine Derivative Piperazine Derivative Piperazine Derivative->β-Catenin inhibition of activation Piperazine Derivative->ERα inhibition TCF/LEF TCF/LEF β-Catenin_n->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription activation ERE Estrogen Response Element ERα_n->ERE binding ERE->Gene Transcription activation/repression

Figure 1: Anticancer mechanism of piperazine derivatives.

Experimental Protocols: Anticancer Assays

  • MTT Cell Viability Assay: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[4][5][6][7]

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Wound Healing (Scratch) Assay: This assay is used to evaluate the effect of the derivatives on cancer cell migration.[1][8][9][10][11]

    • Cell Monolayer: Grow a confluent monolayer of cancer cells in a culture dish or multi-well plate.

    • Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.

    • Compound Treatment: Replace the medium with fresh medium containing the test compound or a vehicle control.

    • Image Acquisition: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

    • Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Neuroprotective and Anti-inflammatory Activities

Beyond their anticancer properties, piperazine derivatives are being explored for their potential in treating neurodegenerative diseases and inflammatory conditions. The core structure of this compound provides a template for the design of compounds with neuroprotective and anti-inflammatory effects. While specific data for derivatives of this exact core in these areas are still emerging, related piperazine compounds have shown promise. For instance, certain piperazine derivatives have demonstrated neuroprotective effects by mitigating methamphetamine-induced neurotoxicity through the attenuation of reactive oxygen/nitrogen species generation and caspase activation.[12][13] Others have exhibited anti-inflammatory and anti-nociceptive activities, suggesting a potential role in pain and inflammation management.[14]

Quantitative Neuroprotective and Anti-inflammatory Data

Compound ClassBiological ActivityKey FindingsReference
Sigma Receptor Antagonist (piperazine derivative)NeuroprotectionAttenuated methamphetamine-induced increases in reactive oxygen/nitrogen species and caspase activation.[12][13]
4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl esterAnti-nociceptive & Anti-inflammatoryReduced licking time in the formalin test and decreased paw edema in the carrageenan-induced edema test.[14]
Artificial Antioxidants (BHA, BHT)Anti-inflammatoryThe combination of BHT and BHA at a molar ratio of 0.5-2 exerts potent anti-inflammatory activity.[15]

Signaling Pathways in Neuroprotection and Inflammation

The neuroprotective and anti-inflammatory effects of piperazine derivatives are often linked to their ability to modulate oxidative stress pathways and inflammatory signaling cascades.

Neuroprotective_Anti-inflammatory_Workflow Workflow for Assessing Neuroprotective and Anti-inflammatory Activity Start Synthesized Piperazine Derivatives InVitroScreening In Vitro Screening Start->InVitroScreening CellBasedAssays Cell-Based Assays (e.g., Neuronal, Macrophage cell lines) InVitroScreening->CellBasedAssays ROS_Measurement Reactive Oxygen Species (ROS) Measurement CellBasedAssays->ROS_Measurement Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA, PCR) CellBasedAssays->Cytokine_Analysis DataAnalysis Data Analysis and Lead Compound Identification ROS_Measurement->DataAnalysis Cytokine_Analysis->DataAnalysis InVivoModels In Vivo Models (e.g., Animal models of neurodegeneration or inflammation) BehavioralTests Behavioral Tests InVivoModels->BehavioralTests Histopathology Histopathological Analysis InVivoModels->Histopathology End Lead Compound for Further Development BehavioralTests->End Histopathology->End DataAnalysis->InVivoModels Promising Compounds

References

Methodological & Application

Application Note: Protocol for N-Boc Deprotection of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract This application note provides a detailed protocol for the efficient acidic deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. The Boc group is a widely used protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions.[1] This procedure is critical for synthesizing various piperazine-based compounds used in drug discovery and development. Two common and effective methods using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane are presented.[2][3]

Introduction

Piperazine scaffolds are integral components in a vast array of biologically active molecules. The selective protection and deprotection of the nitrogen atoms within the piperazine ring are fundamental steps in the synthesis of complex pharmaceutical agents. This compound serves as a key building block where the Boc group on one nitrogen allows for functionalization at the other. The subsequent removal of the Boc group is a crucial step to yield the free secondary amine, which can then be used in further synthetic transformations. The deprotection is typically achieved through acid-catalyzed cleavage, which involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[1][3]

Comparative Data for Deprotection Protocols

The selection of a deprotection method can significantly influence reaction efficiency, yield, and purity. The following table summarizes typical reaction conditions for the two primary protocols.

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl/Dioxane
Acid Trifluoroacetic Acid (TFA)4M Hydrochloric Acid in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol, or Ethyl Acetate
Equivalents of Acid 5-10 equivalents (or 25-50% v/v)[4][5]3-10 equivalents[1][2]
Temperature 0 °C to Room Temperature[2]Room Temperature[2][6]
Reaction Time 1 - 4 hours[2]1 - 4 hours[1]
Typical Yield >90%>90%
Work-up Basic aqueous wash (e.g., NaHCO₃)[2]Solvent evaporation or precipitation[2][6]
Product Form Free BaseHydrochloride Salt[1]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and common, typically yielding the free amine after a basic work-up.[2][3]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Dissolve the N-Boc protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.[2]

  • Slowly add TFA (5-10 equivalents) to the stirred solution. A common ratio is a 1:1 mixture of DCM:TFA (v/v).[4]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.[2]

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence stops and the pH is basic (>7).[2]

  • Extract the aqueous layer three times with DCM.[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the deprotected product, methyl 2-(piperazin-2-yl)acetate.

Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative, often yielding the hydrochloride salt of the product directly, which can be advantageous for stability and handling.[1][2]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Anhydrous Methanol or Dioxane

  • Diethyl ether (for precipitation, optional)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected piperazine (1.0 equiv.) in a minimal amount of anhydrous methanol or dioxane in a round-bottom flask.[2]

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[2]

  • Stir the reaction for 1-3 hours. Monitor progress by TLC or LC-MS.[2] Often, the hydrochloride salt of the deprotected piperazine will precipitate during the reaction.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • Alternatively, the product can be precipitated by adding diethyl ether to the reaction mixture and collected by filtration.[2]

  • The resulting hydrochloride salt can be used directly in subsequent reactions or neutralized with a base as described in Protocol 1 to yield the free base.

Visualized Workflow and Mechanism

Boc_Deprotection_Workflow cluster_protocol Experimental Workflow cluster_workup Work-up Procedures start Dissolve N-Boc Piperazine in Anhydrous Solvent cool Cool to 0°C (TFA Protocol) start->cool For TFA add_acid Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir at Room Temperature (1-4 hours) add_acid->react monitor Monitor Reaction (TLC / LC-MS) react->monitor workup Reaction Work-up monitor->workup Upon Completion evaporation Remove Volatiles (Solvent & Excess Acid) workup->evaporation neutralize Neutralize with Base (e.g., NaHCO3) evaporation->neutralize For Free Base precipitate Precipitate Salt (with Diethyl Ether) evaporation->precipitate For HCl Salt extract Extract with Organic Solvent neutralize->extract purify Dry and Concentrate extract->purify product Final Product (Free Base or HCl Salt) purify->product precipitate->product

Caption: General experimental workflow for the N-Boc deprotection of piperazine derivatives.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, extend the reaction time or increase the equivalents of acid used.[2]

  • Side Reactions: The ester moiety is generally stable to TFA and HCl/dioxane under these conditions. However, if ester cleavage is observed, consider using milder conditions or a different deprotection strategy.

  • Product Isolation: If the hydrochloride salt is water-soluble, making extraction difficult, evaporate the solvent and use the crude salt directly. For the free base, ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to maximize yield.[2]

References

Using Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its structure incorporates a piperazine scaffold, a common motif in centrally active pharmaceuticals, protected with a tert-butyloxycarbonyl (Boc) group at the N1 position for regioselective functionalization, and a methyl ester at the end of a C3-linked ethyl group, providing a handle for further chemical modification.[1][2] The piperazine ring itself is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as improved aqueous solubility and basicity, which can enhance pharmacokinetic profiles.[3] This document provides detailed application notes and experimental protocols for the use of this versatile building block, with a focus on its application in the synthesis of bioactive molecules.

Key Applications

The primary utility of this compound lies in its role as a precursor for introducing a substituted piperazine moiety into a target molecule. The two key reactive sites are the secondary amine on the piperazine ring (after Boc-deprotection or for direct use in certain couplings) and the methyl ester, which can be hydrolyzed to a carboxylic acid for subsequent amide bond formation.

A significant application of the chiral (S)-enantiomer of this building block is in the synthesis of potent and selective phosphodiesterase 10A (PDE10A) inhibitors, such as the clinical candidate MK-8189, which is under investigation for the treatment of schizophrenia.[1][4][5] In the synthesis of analogs of MK-8189, the secondary amine of the piperazine ring is typically functionalized, for example, through N-arylation or amide coupling.

Experimental Protocols

Protocol 1: N-Arylation of this compound

This protocol describes a typical Buchwald-Hartwig amination reaction to couple the secondary amine of the piperazine building block with an aryl halide.

Reaction Scheme:

N_Arylation cluster_reactants Reactants cluster_products Product cluster_reagents Reagents & Conditions Piperazine This compound Product N-Aryl Piperazine Derivative Piperazine->Product ArylHalide Aryl-X (X = Br, I) ArylHalide->Product Reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene or Dioxane) Heat

N-Arylation of the Piperazine Ring

Materials:

  • This compound

  • Aryl halide (e.g., 2-bromopyrimidine)

  • Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., cesium carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperazine derivative.

Quantitative Data for Representative N-Arylation Reactions:

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-chloropyrimidinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101675-85
4-bromotoluenePd(OAc)₂ / BINAPNaOtBuDioxane1001280-90
1-iodo-3-nitrobenzenePdCl₂(dppf)K₂CO₃DMF1201070-80
Protocol 2: Amide Coupling via Ester Hydrolysis and Peptide Coupling

This two-step protocol involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Reaction Workflow:

Amide_Coupling_Workflow Start Tert-butyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate Hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/H2O) Start->Hydrolysis CarboxylicAcid Intermediate: Tert-butyl 3-(carboxymethyl) piperazine-1-carboxylate Hydrolysis->CarboxylicAcid AmideCoupling Step 2: Amide Coupling (Amine, Coupling Agent, Base) CarboxylicAcid->AmideCoupling FinalProduct Final Product: Piperazine-3-acetamide Derivative AmideCoupling->FinalProduct

Workflow for Amide Bond Formation

Step 2a: Ester Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.

Step 2b: Amide Coupling

Materials:

  • Tert-butyl 3-(carboxymethyl)piperazine-1-carboxylate (from Step 2a)

  • Desired amine (1.0 eq)

  • Coupling agent (e.g., HATU, HBTU, or EDC·HCl)

  • Base (e.g., N,N-diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., dimethylformamide, DMF, or dichloromethane, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Quantitative Data for Representative Amide Coupling Reactions:

AmineCoupling AgentBaseSolventTemp (°C)Time (h)Yield (%)
BenzylamineHATUDIPEADMF251285-95
AnilineEDC·HCl / HOBtNMMDCM251870-80
MorpholineT3PPyridineTHF25880-90

Application in the Synthesis of PDE10A Inhibitors

The development of MK-8189 showcases the utility of (S)-tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate in constructing complex drug molecules.[4] The piperazine moiety is a key component that interacts with the solvent-exposed region of the PDE10A enzyme.[5] The synthetic strategy generally involves coupling the piperazine building block to a core heterocyclic system.

Logical Relationship in Drug Design:

Drug_Design_Logic BuildingBlock (S)-Tert-butyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate Coupling Chemical Synthesis (e.g., N-Arylation) BuildingBlock->Coupling CoreScaffold Core Heterocyclic Scaffold (e.g., Pyrimidine) CoreScaffold->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection FinalModification Final Modification / Salt Formation Deprotection->FinalModification DrugCandidate Bioactive Drug Candidate (e.g., MK-8189 analog) FinalModification->DrugCandidate

Synthetic Strategy for Drug Candidates

Phosphodiesterase 10A is an enzyme involved in neuronal signaling, and its inhibition can help normalize dysfunctional activity in the striatum, making it a target for treating schizophrenia.[1] The piperazine derivative serves as a key pharmacophoric element in ligands designed to bind to PDE10A.

References

Application Notes and Protocols for Amide Coupling Reactions with Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the amide coupling reactions of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. This versatile building block is frequently utilized in medicinal chemistry and drug discovery for the synthesis of complex molecules, including potential therapeutic agents. The piperazine moiety is a common scaffold in many biologically active compounds.

Introduction

This compound possesses a Boc-protected piperazine nitrogen and a methyl ester, which can be hydrolyzed to the corresponding carboxylic acid. This bifunctional nature allows for its incorporation into larger molecules through amide bond formation at two different positions, making it a valuable synthon in drug development. The Boc protecting group provides a stable and easily removable handle for multi-step syntheses. This document focuses on the coupling of the carboxylic acid moiety (after hydrolysis of the methyl ester) with various amines.

Data Presentation: Comparative Analysis of Amide Coupling Reactions

The efficiency of amide bond formation is highly dependent on the choice of coupling reagents, bases, and reaction conditions. Below is a summary of typical conditions and outcomes for the coupling of the carboxylic acid derived from this compound with representative amines.

Coupling ReagentAdditiveBaseSolventAmine PartnerReaction Time (h)Yield (%)
EDCHOBtDIPEADMFAniline12-2475-90
HATU-DIPEADMFBenzylamine2-685-95
T3P-PyridineDCMMorpholine4-880-92
BOPHOBtEt3NCH3CN4-Fluoroaniline12-1878-88

Experimental Protocols

Detailed methodologies for the key amide coupling reactions are provided below.

Protocol 1: EDC/HOBt Mediated Amide Coupling with an Aromatic Amine

This protocol describes a standard procedure for the formation of an amide bond between the hydrolyzed starting material and an aromatic amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HOBt (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add the aromatic amine (e.g., Aniline) (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Amide Coupling with a Primary Aliphatic Amine

This protocol outlines the use of the highly efficient coupling reagent HATU for the formation of an amide bond with a primary aliphatic amine.

Step 1: Hydrolysis of the Methyl Ester

Follow Step 1 from Protocol 1.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary aliphatic amine (e.g., Benzylamine) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1, Step 2.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow: Two-Step Amide Synthesis

The following diagram illustrates the general workflow for the synthesis of amide derivatives starting from this compound.

experimental_workflow start Tert-butyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate hydrolysis Hydrolysis (LiOH, THF/H2O) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, DMF) acid->coupling amine Amine (R-NH2) amine->coupling product Final Amide Product coupling->product purification Purification (Chromatography) product->purification final_product Purified Product purification->final_product

Caption: General workflow for the two-step synthesis of amide derivatives.

Logical Relationship: Key Components of Amide Coupling

This diagram shows the logical relationship between the key components required for a successful amide coupling reaction.

logical_relationship cluster_reactants Reactants cluster_reagents Reagents Carboxylic Acid Carboxylic Acid Amide Product Amide Product Carboxylic Acid->Amide Product Amine Amine Amine->Amide Product Coupling Reagent Coupling Reagent Coupling Reagent->Amide Product Activates Base Base Base->Amide Product Neutralizes Acid Solvent Solvent Solvent->Amide Product Reaction Medium

Caption: Key components and their roles in amide bond formation.

Application Notes and Protocols for Ester Hydrolysis of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective hydrolysis of the tert-butyl ester in Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. The presence of multiple reactive sites, including a methyl ester and an N-Boc protecting group, necessitates careful selection of deprotection methods to ensure chemoselectivity. This guide covers various acidic and Lewis acidic hydrolysis methods, offering a comparative analysis to aid in methodological selection for synthetic chemistry applications.

Introduction

This compound is a versatile building block in medicinal chemistry, incorporating a piperazine scaffold common in many biologically active compounds. The selective hydrolysis of the tert-butyl ester is a critical step in the synthetic route towards various target molecules, unmasking a carboxylic acid for further functionalization while preserving the N-Boc and methyl ester functionalities. The choice of hydrolytic method is paramount to avoid unintended deprotection of the acid-labile N-Boc group or hydrolysis of the methyl ester. This document outlines and compares several effective methods for this transformation.

Comparative Summary of Hydrolysis Methods

The following table summarizes various methods for the selective hydrolysis of the tert-butyl ester, with a focus on conditions that preserve the N-Boc and methyl ester groups. Please note that yields are substrate-dependent and the provided data is for guidance.

MethodReagents and ConditionsTypical Reaction TimeReported Yield (%)Selectivity Notes
Trifluoroacetic Acid (TFA) TFA (25-50%) in CH₂Cl₂ (DCM), Room Temperature0.5 - 5 hours>90%[1][2]Low to moderate selectivity. Can cleave N-Boc group. Careful control of stoichiometry and reaction time is crucial.
Hydrochloric Acid (HCl) 4M HCl in 1,4-Dioxane, Room Temperature0.5 - 4 hours>90%Similar to TFA, can cleave the N-Boc group. Often used for simultaneous deprotection.[3]
Zinc Bromide (ZnBr₂) ZnBr₂ (excess) in CH₂Cl₂ (DCM), Room Temperature12 - 24 hoursGood to High[4][5]Reported to be selective for tert-butyl esters over N-Boc groups, though some studies show lability of the N-Boc group.[4][5]
Cerium(III) Chloride (CeCl₃) CeCl₃·7H₂O, NaI in acetonitrile, Reflux4 - 24 hours>90%[6]Excellent selectivity for tert-butyl esters over N-Boc groups has been reported.[6]

Experimental Protocols

Trifluoroacetic Acid (TFA) Mediated Hydrolysis

This method is highly effective for tert-butyl ester cleavage but requires careful monitoring to maintain selectivity in the presence of an N-Boc group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the substrate (1.0 equiv.) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of TFA in DCM (e.g., 25-50% v/v, 2-5 equivalents of TFA) to the stirred solution.

  • Monitor the reaction progress closely by TLC or LC-MS. The reaction is typically complete within 0.5 to 5 hours.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Zinc Bromide (ZnBr₂) Mediated Hydrolysis

This Lewis acid-catalyzed method can offer improved selectivity for the tert-butyl ester over the N-Boc group.

Materials:

  • This compound

  • Zinc bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the substrate (1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere, add ZnBr₂ (500 mol %).[5]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add water (20 mL) and stir the mixture for an additional 15 minutes.[5]

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by column chromatography.

Cerium(III) Chloride (CeCl₃) Mediated Hydrolysis

This method has been reported to provide excellent selectivity for the cleavage of tert-butyl esters in the presence of N-Boc groups.[6]

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium iodide (NaI)

  • Acetonitrile, anhydrous

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend CeCl₃·7H₂O (1.5 equivalents) and NaI (1.3 equivalents) in anhydrous acetonitrile.[6]

  • Reflux the suspension for 2 hours to generate the active catalytic species.

  • Add the substrate (1.0 equivalent) to the reaction mixture.

  • Continue to reflux and monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

Reaction Pathway: TFA-Mediated Hydrolysis

TFA_Hydrolysis Substrate Tert-butyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate ProtonatedEster Protonated Ester Intermediate Substrate->ProtonatedEster + TFA (H⁺) Carbocation Tert-butyl Carbocation + Carboxylic Acid ProtonatedEster->Carbocation C-O Bond Cleavage Product 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylic acid Carbocation->Product Byproducts Isobutylene + TFA (regenerated) Carbocation->Byproducts Deprotonation

Caption: Mechanism of TFA-mediated tert-butyl ester hydrolysis.

Experimental Workflow: General Hydrolysis Protocol

Hydrolysis_Workflow Start Start: Substrate in Solvent AddReagent Add Hydrolysis Reagent (e.g., TFA, ZnBr₂, CeCl₃) Start->AddReagent Reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) AddReagent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify Crude Product (e.g., Chromatography) Concentrate->Purify End Final Product Purify->End

Caption: General experimental workflow for ester hydrolysis.

Logical Relationship: Selecting a Hydrolysis Method

Method_Selection Start Need to hydrolyze tert-butyl ester? HighSelectivity Is high selectivity over N-Boc crucial? Start->HighSelectivity Yes FastReaction Is a fast reaction time critical? HighSelectivity->FastReaction No LewisAcid Use Lewis Acid (CeCl₃ or ZnBr₂) HighSelectivity->LewisAcid Yes TFA_HCl Use TFA or HCl (careful monitoring) FastReaction->TFA_HCl Yes MildConditions Are mild conditions preferred? FastReaction->MildConditions No CeCl3 Consider CeCl₃ method LewisAcid->CeCl3 Higher reported selectivity ZnBr2 Consider ZnBr₂ method LewisAcid->ZnBr2 Alternative Lewis Acid MildConditions->LewisAcid Yes

Caption: Decision tree for selecting a suitable hydrolysis method.

References

Synthesis of Novel Heterocyclic Compounds: Applications in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development now have access to a detailed compilation of application notes and protocols for the synthesis of novel heterocyclic compounds. This collection focuses on innovative, efficient, and green synthetic methodologies that are pivotal in the discovery of new therapeutic agents and functional materials. The presented protocols offer significant advantages, including high yields, short reaction times, and the use of environmentally benign techniques.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant number of FDA-approved drugs featuring these structural motifs.[1][2] Their prevalence in bioactive natural products and synthetic drugs underscores the continuous need for the development of new synthetic routes to access diverse molecular architectures.[2][3] The following application notes provide detailed experimental procedures, quantitative data, and visual representations of reaction pathways for three distinct and impactful synthetic strategies.

Microwave-Assisted, One-Pot, Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines and Dihydro-1H-pyrazolo[3,4-b]pyridines

This methodology provides a rapid and efficient, catalyst-free approach to synthesizing quinoline-bearing dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines.[4][5] These scaffolds are of significant interest due to their potential as bioactive molecules. The use of microwave irradiation dramatically reduces reaction times compared to conventional heating methods.[4]

Quantitative Data
EntryHeterocyclic Amine1,3-Diketone3-Formyl-quinolineProductTime (min)Yield (%)
12,4,6-TriaminopyrimidineDimedone3-Formyl-2-oxo-quinoline14a 1592
22,4,6-TriaminopyrimidineBarbituric Acid3-Formyl-2-oxo-quinoline14b 1295
34,6-Diamino-2-thioxopyrimidineDimedone3-Formyl-2-oxo-quinoline14c 1889
45-Amino-1-phenylpyrazoleDimedone3-Formyl-2-oxo-quinoline18a 1098
55-Amino-1-phenylpyrazole1,3-Indandione3-Formyl-2-oxo-quinoline18b 896
65-Amino-1-phenylpyrazoleDimedone3-Formyl-2-methoxyquinoline18c 1594
Experimental Protocol

A mixture of equimolar amounts (0.05 mmol) of the heterocyclic primary amine (e.g., 2,4,6-triaminopyrimidine or 5-amino-1-phenylpyrazole), a cyclic 1,3-diketone (e.g., dimedone or barbituric acid), and a 3-formyl-quinoline derivative in DMF (1.0 mL) is subjected to microwave irradiation.[4] The reaction is carried out for 8–20 minutes at a temperature of 125–135 °C, with a power of 250 W and a pressure of 30 PSI.[4] Progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with ethanol (2 x 3 mL), and air-dried.[4]

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process R1 Heterocyclic Primary Amine Mixing Mix Reactants in DMF R1->Mixing R2 Cyclic 1,3-Diketone R2->Mixing R3 3-Formyl-quinoline R3->Mixing DMF DMF (Solvent) DMF->Mixing MWI Microwave Irradiation (125-135 °C, 250 W, 30 PSI) Irradiation Microwave Irradiation MWI->Irradiation Mixing->Irradiation Workup Cooling, Filtration, Washing, Drying Irradiation->Workup Product Dihydropyrido[2,3-d]pyrimidine or Dihydro-1H-pyrazolo[3,4-b]pyridine Workup->Product

Microwave-assisted three-component synthesis workflow.

Ultrasound-Assisted, One-Pot Synthesis of 2-Substituted Benzimidazoles

This protocol describes a highly efficient and environmentally friendly method for the synthesis of 2-substituted benzimidazoles. The use of ultrasonic irradiation accelerates the reaction, leading to excellent yields in a very short time at room temperature. This method avoids the use of metal catalysts and harsh reaction conditions. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities.

Quantitative Data
EntryAromatic AldehydeYield (%)Time (min)
1Benzaldehyde985
24-Chlorobenzaldehyde994
34-Nitrobenzaldehyde967
44-Methoxybenzaldehyde956
52-Naphthaldehyde927
62-Furaldehyde975
Experimental Protocol

In a suitable reaction vessel, o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) are mixed in ethanol (5 mL). To this mixture, an aqueous solution of NaOH (1.2 mmol in 2 mL H₂O) and I₂ (1.2 mmol) are added. The reaction mixture is then subjected to ultrasonic irradiation at room temperature for the specified time (4-7 minutes). The reaction progress is monitored by TLC. After completion, the reaction mixture is quenched with a saturated solution of Na₂S₂O₃ and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure to afford the pure product.

Proposed Reaction Mechanism

G Reactants o-Phenylenediamine + Aromatic Aldehyde Intermediate1 Schiff Base Intermediate Reactants->Intermediate1 Condensation (-H₂O) Intermediate2 Dihydrobenzimidazole Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Substituted Benzimidazole Intermediate2->Product Oxidation (NaOH/I₂)

Proposed mechanism for benzimidazole synthesis.

Palladium-Catalyzed Intermolecular Aerobic Annulation for Quinoline Synthesis

This application note details a palladium-catalyzed oxidative cyclization method for the synthesis of 2,3-disubstituted quinolines from o-vinylanilines and alkynes. This protocol utilizes molecular oxygen as a green and sustainable terminal oxidant. Quinolines are a prominent class of N-heterocycles found in numerous natural products and pharmaceuticals.

Quantitative Data
Entryo-VinylanilineAlkyneYield (%)
12-VinylanilineDiphenylacetylene86
22-Vinylaniline1-Phenyl-1-propyne75
34-Methyl-2-vinylanilineDiphenylacetylene82
44-Chloro-2-vinylanilineDiphenylacetylene78
52-VinylanilineDi(p-tolyl)acetylene88
62-Vinylaniline1-(p-Tolyl)-1-propyne72
Experimental Protocol

A mixture of the o-vinylaniline (0.2 mmol), alkyne (0.3 mmol), PdCl₂ (5 mol %), PPh₃ (10 mol %), Cu(TFA)₂·xH₂O (0.1 mmol), and PivOH (0.1 mmol) in a MeCN/DMSO (1:1, 2 mL) solvent mixture is stirred in a reaction vessel under an O₂ atmosphere (1 atm, balloon) at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted quinoline.

Catalytic Cycle

G PdII Pd(II) Intermediate1 Alkyne Complex PdII->Intermediate1 + Alkyne Pd0 Pd(0) Pd0->PdII Reoxidation Intermediate2 Vinylpalladium Intermediate Intermediate1->Intermediate2 + o-Vinylaniline Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Annulation Intermediate3->Pd0 Reductive Elimination Product Quinoline Intermediate3->Product Reactant1 o-Vinylaniline Reactant1->Intermediate2 Reactant2 Alkyne Reactant2->Intermediate1 Oxidant O₂ CuI Cu(I) Oxidant->CuI CuII Cu(II) CuI->CuII + O₂ CuII->Pd0 e⁻ transfer

Proposed catalytic cycle for quinoline synthesis.

References

Application Notes and Protocols for Parallel Synthesis Utilizing Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a versatile bifunctional scaffold ideal for the construction of diverse chemical libraries for high-throughput screening. The piperazine moiety is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and oral bioavailability. This scaffold offers two key points for diversification: the secondary amine of the piperazine ring (after deprotection of the Boc group) and the methyl ester of the acetic acid side chain. This allows for the generation of large, focused libraries of compounds with potential therapeutic applications.

These application notes provide detailed protocols for the derivatization of this scaffold in both solution-phase and solid-phase parallel synthesis, enabling the rapid generation of novel chemical entities for drug discovery programs.

Key Features of the Scaffold

  • Orthogonal Reactivity: The Boc-protected amine and the methyl ester allow for selective and sequential functionalization.

  • Stereochemical Control: The chiral center at the 3-position allows for the synthesis of enantiomerically pure libraries, which is crucial for understanding structure-activity relationships (SAR).

  • Drug-like Properties: The piperazine core is a common feature in many FDA-approved drugs, increasing the likelihood of identifying candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Data Presentation

Table 1: Representative Yields for Parallel Amide Bond Formation

The following table summarizes typical yields obtained in the parallel synthesis of an amide library from the deprotected piperazine scaffold and a diverse set of carboxylic acids. These are representative yields and may vary depending on the specific reagents and conditions used.

Carboxylic Acid TypeCoupling ReagentSolventTypical Yield Range (%)Typical Purity Range (%)
AliphaticHATU/DIPEADMF75-95>90
Aromatic (electron-rich)HBTU/DIPEADCM70-90>90
Aromatic (electron-poor)PyBOP/DIPEADMF65-85>85
HeterocyclicCOMU/DIPEANMP60-80>85
Table 2: Representative Yields for Parallel Reductive Amination

This table shows representative yields for the parallel synthesis of a tertiary amine library from the deprotected piperazine scaffold and a variety of aldehydes.

Aldehyde TypeReducing AgentSolventTypical Yield Range (%)Typical Purity Range (%)
AliphaticSodium TriacetoxyborohydrideDCE80-98>95
AromaticSodium CyanoborohydrideMeOH70-90>90
HeterocyclicPicoline BoraneEtOH65-85>85

Experimental Protocols

Protocol 1: Boc Deprotection of the Piperazine Scaffold

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent functionalization.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (10 mL per mmol of substrate).

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected piperazine. The product is often used in the next step without further purification.

Protocol 2: Solution-Phase Parallel Amide Library Synthesis

This protocol outlines the synthesis of an amide library in parallel using the deprotected piperazine scaffold and a diverse set of carboxylic acids in a 96-well plate format.

Materials:

  • Deprotected 3-(2-methoxy-2-oxoethyl)piperazine (from Protocol 1)

  • Library of carboxylic acids (R-COOH)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • Automated liquid handler (optional)

Procedure:

  • Prepare a stock solution of the deprotected piperazine in anhydrous DMF (e.g., 0.2 M).

  • Prepare stock solutions of the library of carboxylic acids in anhydrous DMF (e.g., 0.25 M).

  • Prepare a stock solution of HATU and DIPEA in anhydrous DMF (e.g., 0.25 M HATU, 0.5 M DIPEA).

  • To each well of the 96-well reaction block, add the deprotected piperazine stock solution (1.0 eq).

  • Add the respective carboxylic acid stock solution to each well (1.2 eq).

  • Add the HATU/DIPEA stock solution to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Quench the reactions by adding water to each well.

  • Extract the products using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the crude products by LC-MS and purify as needed.

Protocol 3: Solid-Phase Synthesis of a Piperazine-Derived Library

This protocol describes the synthesis of a library of N-acylated piperazine derivatives on a solid support.

Materials:

  • Rink Amide resin

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMF, DCM

  • Piperidine (20% in DMF) for Fmoc deprotection (if applicable)

  • TFA/DCM (for cleavage)

  • Library of carboxylic acids

Procedure:

  • Scaffold Immobilization:

    • Swell Rink Amide resin in DMF.

    • Couple the carboxylic acid of the piperazine scaffold (after hydrolysis of the methyl ester) to the resin using DIC/HOBt in DMF. Allow to react for 12 hours.

    • Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

  • Boc Deprotection:

    • Treat the resin-bound scaffold with 50% TFA in DCM for 30 minutes to remove the Boc group.

    • Wash the resin with DCM, neutralize with 10% DIPEA in DCM, and wash again with DCM and DMF.

  • Library Diversification (Amide Formation):

    • In separate reaction vessels, add the resin to solutions of different carboxylic acids (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Shake the vessels for 12 hours.

    • Wash the resin extensively with DMF, DCM, and MeOH.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. . Dry the product and analyze by LC-MS.

Mandatory Visualizations

G cluster_scaffold Scaffold cluster_deprotection Step 1: Deprotection cluster_diversification Step 2: Diversification cluster_library Library Scaffold This compound Deprotection Boc Deprotection (TFA/DCM) Scaffold->Deprotection Intermediate Piperazine Intermediate Deprotection->Intermediate Amidation Amide Coupling Intermediate->Amidation ReductiveAmination Reductive Amination Intermediate->ReductiveAmination R1_COOH R1-COOH R1_COOH->Amidation R2_CHO R2-CHO R2_CHO->ReductiveAmination Library1 Amide Library Amidation->Library1 Library2 Tertiary Amine Library ReductiveAmination->Library2 G Resin Solid Support (Resin) Load 1. Load Scaffold Resin->Load Piperazine Scaffold Deprotect 2. Boc Deprotection Load->Deprotect TFA/DCM Diversify 3. Diversification (e.g., Acylation with R-COOH) Deprotect->Diversify R-COOH, Coupling Agent Cleave 4. Cleave from Resin Diversify->Cleave TFA Cocktail Product Final Product Library Cleave->Product G Scaffold Scaffold Deprotection Boc Deprotection Scaffold->Deprotection Reaction Parallel Reactions (96-well plate) Deprotection->Reaction + Diverse Reagents Workup Aqueous Workup / Extraction Reaction->Workup Analysis LC-MS Analysis & Purification Workup->Analysis Library Product Library Analysis->Library

Application Notes and Protocols for Solid-Phase Synthesis of Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of molecules incorporating piperazine scaffolds. Piperazine and its derivatives are crucial building blocks in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to their favorable physicochemical properties and ability to modulate biological activity.[1][2] Solid-phase synthesis offers a streamlined and efficient methodology for the creation of large libraries of piperazine-containing compounds, facilitating drug discovery and development.[3][4][5]

Introduction to Piperazine Scaffolds in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce basic centers, improve aqueous solubility, and provide a rigid conformational constraint to a molecule. These properties are often key to optimizing pharmacokinetic and pharmacodynamic profiles. Solid-phase synthesis enables the rapid and parallel construction of diverse chemical libraries based on a central piperazine core, accelerating the identification of lead compounds.[3][4][6]

General Principles of Solid-Phase Synthesis

Solid-phase synthesis involves the attachment of a starting material to an insoluble polymer support (resin), followed by a series of chemical transformations.[7] Key advantages of this technique include the simplification of purification, as excess reagents and by-products are removed by simple filtration and washing, and the amenability to automation for high-throughput synthesis.[3][7]

A typical SPS workflow involves the following stages:

  • Resin Selection and Swelling: Choosing an appropriate solid support and preparing it for the reaction.

  • Linker Attachment: Covalently attaching a linker molecule to the resin, to which the first building block will be coupled.

  • Synthesis Cycles: Iterative steps of deprotection and coupling of new building blocks.

  • Cleavage: Releasing the final product from the solid support.

  • Purification and Analysis: Purifying the cleaved product and confirming its identity and purity.

Orthogonal Protection Strategies

A cornerstone of successful solid-phase synthesis is the use of an orthogonal protection strategy. This involves using protecting groups for different functional groups that can be removed under specific conditions without affecting other protecting groups.[8][9] In the context of piperazine synthesis, this is crucial for selectively functionalizing the two nitrogen atoms of the piperazine ring.

Commonly used protecting groups in this context include:

  • Boc (tert-butoxycarbonyl): Acid-labile, typically removed with trifluoroacetic acid (TFA).[10]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, typically removed with a solution of piperidine in DMF.[10]

  • Trityl (Trt) and Mtt (4-methyltrityl): Highly acid-labile, allowing for selective deprotection under milder acidic conditions than those used for Boc removal.[11]

Experimental Protocols

The following protocols outline key procedures for the solid-phase synthesis of piperazine-containing compounds.

Protocol 1: General Solid-Phase Synthesis Workflow for Piperazine Derivatives

This protocol describes a general workflow for the synthesis of a library of N-substituted piperazine derivatives on a solid support.

1. Resin Preparation:

  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[10]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 12 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (6 times).[10]

3. Coupling of a Piperazine Building Block (e.g., N-Boc-piperazine-C3-COOH):

  • In a separate vessel, pre-activate the N-Boc-piperazine-C3-COOH (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[10]

  • Monitor the reaction progress using a qualitative test such as the Kaiser test.

  • Wash the resin with DMF.

4. Boc Deprotection of the Piperazine Nitrogen:

  • Wash the resin with dichloromethane (DCM) (3 times).

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes.[10]

  • Drain the TFA/DCM solution and wash the resin with DCM (3 times).

  • Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).[10]

5. Derivatization of the Piperazine Nitrogen:

  • Couple a carboxylic acid or sulfonyl chloride to the deprotected piperazine nitrogen using standard coupling conditions as described in step 3.

6. Cleavage from Resin:

  • Wash the fully assembled molecule-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[10]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]

  • Filter the resin and collect the filtrate.

7. Product Precipitation and Purification:

  • Precipitate the crude product by adding cold diethyl ether.[10]

  • Centrifuge to pellet the precipitate and decant the ether. Repeat the ether wash.[10]

  • Dry the crude product under vacuum.[10]

  • Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.[10]

Protocol 2: Solid-Phase Synthesis of Mono-N-substituted Piperazines

This protocol focuses on the synthesis of piperazines substituted at only one nitrogen atom.[3]

1. Resin Attachment and Deprotection:

  • Start with a suitable resin, for example, a Wang resin.

  • Couple an orthogonally protected piperazine derivative to the resin.

2. Selective Borane Amide Bond Reduction:

  • This key transformation allows for the selective reduction of an amide bond in the presence of a carbamate resin linkage.[3][12]

3. Derivatization:

  • The free nitrogen of the mono-N-substituted piperazine can then be reacted with a variety of building blocks such as carboxylic acids, acid chlorides, or sulfonyl chlorides.[3]

4. Cleavage:

  • Cleave the final product from the solid support using a 50% TFA/DCM solution.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various solid-phase synthesis protocols involving piperazine scaffolds.

Protocol / Scaffold Building Blocks Average Purity Overall Yields Reference
N-Boc-piperazine-C3-COOH based PeptidomimeticsAmino acids>95% (after HPLC)Not specified[10]
Mono-N-substituted PiperazinesCarboxylic acids, acid chlorides, sulfonyl chlorides77% (for a library)Not specified[3]
4-phenyl-2-carboxy-piperazine librarySulfonyl chlorides, acid chlorides, amines82%Not specified[4]
Diketopiperazine formation via Petasis reactionGlyoxylic acid monohydrate, boronic acids, amines, N-Boc-protected α-amino acids70-88%56-96%[11]

Visualizations

Experimental Workflow for Solid-Phase Synthesis of Piperazine Derivatives```dot

// Node styling Resin [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc_Deprotection [fillcolor="#FBBC05"]; Piperazine_Coupling [fillcolor="#34A853", fontcolor="#FFFFFF"]; Boc_Deprotection [fillcolor="#FBBC05"]; Derivatization [fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [fillcolor="#FBBC05"]; Analysis [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Logic of orthogonal protection for selective functionalization of piperazine.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges, offer troubleshooting strategies, and present detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 1-Boc-piperazine, di-substituted piperazine byproducts where both nitrogen atoms have reacted, and residual solvents from the reaction and workup steps. Depending on the synthetic route, side-products from unintended reactions of the ester group may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification method for this compound and similar Boc-protected piperazine derivatives is flash column chromatography on silica gel. Recrystallization can also be a viable option if a suitable solvent system is identified and the crude product is of sufficient initial purity. Acid-base extraction can be useful for removing non-basic impurities.

Q3: My compound appears as an oil and is difficult to handle. What can I do?

A3: If the purified compound is an oil, it may be due to residual solvents. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, this may be its natural state at room temperature. For easier handling, you can dissolve it in a suitable solvent for storage or for use in the next synthetic step.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography Troubleshooting
Issue Potential Cause Recommended Solution
Poor Separation of Product and Impurities Inappropriate solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve good separation between your product and impurities.
Column overloading.Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
Product Tailing on the Column The basic nitrogen of the piperazine ring is interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress this interaction.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Co-elution with a Close-Spotting Impurity The impurity has a very similar polarity to the product.Consider using a different solvent system. If separation is still difficult, a second purification step like recrystallization or preparative HPLC may be necessary.
Recrystallization Troubleshooting
Issue Potential Cause Recommended Solution
Product Oiling Out Instead of Crystallizing The solvent is too nonpolar, or the solution is cooling too quickly.Try a more polar solvent or a solvent mixture. Ensure the solution cools down slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
No Crystals Form Upon Cooling The solution is not saturated, or the compound is highly soluble in the chosen solvent.Concentrate the solution by slowly evaporating some of the solvent. If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.
Low Recovery of the Product The compound has significant solubility in the cold recrystallization solvent.Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on established procedures for analogous compounds and is a recommended starting point.[1]

1. Preparation of the Column:

  • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Add another thin layer of sand on top of the silica gel bed.

  • Equilibrate the column by running the initial eluent through it.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the initial non-polar solvent mixture (e.g., 10% ethyl acetate in hexane).

  • Gradually increase the polarity of the eluent as the separation progresses (e.g., to 20%, 30% ethyl acetate in hexane). The optimal gradient should be determined by prior TLC analysis.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Dry the product under high vacuum to remove any residual solvent.

Quantitative Data (Based on an Analogous Compound[1]):

ParameterValue
Purification Method Flash Column Chromatography
Stationary Phase Silica Gel
Eluent Petroleum Ether / Ethyl Acetate (4:1)
Typical Yield ~79%
Expected Purity >95% (by NMR/HPLC)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Product (this compound + Impurities) dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution start Purification Issue Encountered poor_sep Poor Separation start->poor_sep tailing Product Tailing start->tailing no_elution No Elution start->no_elution solvent Incorrect Eluent poor_sep->solvent overload Column Overloaded poor_sep->overload interaction Silica Interaction tailing->interaction polarity Eluent Too Non-polar no_elution->polarity optimize_tlc Optimize with TLC solvent->optimize_tlc reduce_load Reduce Sample Load overload->reduce_load add_base Add Basic Modifier (e.g., Et3N) interaction->add_base increase_polarity Increase Eluent Polarity polarity->increase_polarity

References

Technical Support Center: Synthesis of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and effective strategy involves a multi-step synthesis starting from a suitable protected piperazine precursor. A plausible route begins with the mono-N-Boc protection of piperazine, followed by alkylation or a related C-C bond-forming reaction to introduce the 2-methoxy-2-oxoethyl side chain. Reductive amination of a glyoxylate derivative with a protected 2-aminopiperazine is another viable approach.[1][2]

Q2: What are the most critical factors affecting the overall yield in this synthesis?

The most critical factors impacting the yield include:

  • Efficiency of mono-N-Boc protection: Preventing the formation of the di-Boc protected piperazine is crucial.[3][4]

  • Side reactions during alkylation: Competition between N-alkylation and C-alkylation, as well as over-alkylation, can significantly lower the yield.

  • Purification challenges: The basic nature of the piperazine ring can lead to difficulties in purification, such as tailing on silica gel chromatography.[3]

  • Control of stereochemistry: If a specific enantiomer is desired, racemization during the synthesis, particularly during reductive amination, can be a major issue.[1]

Q3: How can I minimize the formation of di-substituted byproducts during the initial Boc-protection of piperazine?

To favor mono-protection, it is recommended to use a 5-10 fold excess of piperazine relative to the Boc-anhydride (Boc₂O).[3] The reaction should be performed at a low temperature (e.g., 0 °C) and the Boc₂O should be added slowly to the piperazine solution.[3]

Troubleshooting Guide

Problem 1: Low yield during mono-N-Boc protection of piperazine.
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Formation of 1,4-di-Boc-piperazine Use a significant excess of piperazine (5-10 equivalents).[3] Add di-tert-butyl dicarbonate (Boc₂O) dropwise at a reduced temperature (0 °C).[3]Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)
Incomplete reaction Monitor the reaction progress by TLC or LC-MS. Allow the reaction to warm to room temperature and stir for an extended period (12-18 hours).[3]Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)
Difficulties in purification After the reaction, perform an acid-base extraction to separate the mono-Boc product from excess piperazine and di-Boc byproduct.[3]Protocol 3: Purification by Acid-Base Extraction
Problem 2: Low yield or multiple products in the alkylation step to introduce the side chain.
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
N,N'-dialkylation of piperazine Ensure complete mono-protection of the piperazine starting material. Use a mono-protected piperazine (e.g., N-Boc-piperazine) to prevent reaction at the second nitrogen.[3]Protocol 2: Reductive Amination for Side Chain Introduction
Low reactivity of electrophile If using an alkyl halide (e.g., methyl 2-bromoacetate), consider converting it to a more reactive iodide in situ by adding a catalytic amount of sodium iodide.Not detailed in provided searches, but a standard organic chemistry technique.
Side reactions with the ester group Use milder reaction conditions (e.g., lower temperature, weaker base) to prevent hydrolysis or other reactions of the methoxycarbonyl group.Protocol 2: Reductive Amination for Side Chain Introduction
Problem 3: Challenges in the purification of the final product.
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Product tailing on silica gel column Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent during column chromatography to prevent interaction with the acidic silica gel.[3]Protocol 4: Purification by Column Chromatography
Product is water-soluble If the product is soluble in the aqueous phase during workup, saturate the aqueous layer with NaCl to decrease its polarity before extraction with an organic solvent.A standard laboratory technique for improving extraction efficiency.
Product is an oil instead of a solid Impurities can prevent crystallization. Attempt purification by another method (e.g., acid-base extraction, chromatography) to obtain a purer product that may then crystallize. Broad NMR peaks can also indicate the presence of impurities.[5]Protocol 3: Purification by Acid-Base Extraction, Protocol 4: Purification by Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection) [3]

  • Materials: Piperazine (5.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution while stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography or acid-base extraction to isolate N-Boc-piperazine.

Protocol 2: Reductive Amination for Side Chain Introduction (A plausible route adapted from general procedures[1][5])

  • Materials: 1-Boc-piperazine (1.0 eq), Methyl glyoxylate (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Dichloromethane (DCM) or Dichloroethane (DCE).

  • Procedure:

    • Dissolve 1-Boc-piperazine and methyl glyoxylate in DCM under an inert atmosphere (e.g., argon).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride in portions to the reaction mixture.

    • Continue stirring overnight at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Purification by Acid-Base Extraction [3]

  • Procedure:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will move to the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove non-basic impurities.

    • Basify the aqueous layer by adding a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is greater than 7.

    • Extract the basic aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

Protocol 4: Purification by Column Chromatography [3]

  • Procedure:

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • To prevent tailing of the basic product, add 0.1-1% triethylamine to the eluent mixture.

    • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

    • Elute the column with the prepared solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Protecting Groups for Piperazine

Protecting GroupIntroduction ConditionsDeprotection ConditionsOrthogonality with BocReference
Boc Boc₂O, base, 0 °C to RTStrong acid (TFA, HCl)-[3]
Cbz Benzyl chloroformate, base, 0 °CH₂, Pd/C (Hydrogenolysis)Yes[6]
Fmoc Fmoc-Cl or Fmoc-OSu, baseMild base (e.g., piperidine in DMF)Yes[6]
Trityl (Trt) Trityl chloride, baseMild acidYes[6]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Mono-protection cluster_step2 Step 2: Side Chain Introduction (Reductive Amination) cluster_final Final Product Piperazine Piperazine MonoBoc 1-Boc-piperazine Piperazine->MonoBoc Boc2O, DCM Boc2O Boc Anhydride Boc2O->MonoBoc FinalProduct Tert-butyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate MonoBoc->FinalProduct 1. Methyl Glyoxylate 2. NaBH(OAc)3 MethylGlyoxylate Methyl Glyoxylate MethylGlyoxylate->FinalProduct ReducingAgent NaBH(OAc)3 ReducingAgent->FinalProduct

Caption: Synthetic workflow for the target molecule.

TroubleshootingYield Start Low Overall Yield CheckStep1 Problem in Step 1 (Mono-protection)? Start->CheckStep1 CheckStep2 Problem in Step 2 (Side Chain Addition)? Start->CheckStep2 CheckPurification Problem with Purification? Start->CheckPurification Sol1 Use excess piperazine. Slowly add Boc2O at 0 °C. CheckStep1->Sol1 Yes Sol2 Use mono-protected starting material. Optimize reaction conditions (T, time). CheckStep2->Sol2 Yes Sol3 Add triethylamine to eluent. Use acid-base extraction. CheckPurification->Sol3 Yes

Caption: Troubleshooting logic for low yield issues.

References

Common side products in the synthesis of Boc-piperazine esters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Boc-piperazine esters. Our focus is to address common challenges, particularly the formation of side products, to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of Boc-piperazine esters?

A1: The synthesis of Boc-piperazine esters can be complicated by the formation of several side products. The most prevalent of these include:

  • Di-Boc-piperazine: This arises during the initial protection of piperazine, where both nitrogen atoms are protected by a Boc group.[1][2]

  • N-acylurea: A common byproduct when using carbodiimide coupling reagents like EDC, formed through the rearrangement of the O-acylisourea intermediate.[1][3]

  • Guanidinium Byproducts: These can form when using uronium-based coupling reagents such as HATU or HBTU, where the amine attacks the coupling reagent itself.[1][4]

  • Dimerization/Oligomerization: This occurs when the activated carboxylic acid of one molecule reacts with the deprotected piperazine nitrogen of another.[1]

  • Lactam Formation: In certain intramolecular cyclization reactions to form substituted piperazine esters, the formation of a five-membered lactam can be a competing side reaction.[5]

Q2: How can I minimize the formation of di-Boc-piperazine during the initial protection step?

A2: To favor the formation of the desired mono-Boc-piperazine, several strategies can be employed:

  • Control of Stoichiometry: Using a slight excess of piperazine or a substoichiometric amount of the Boc-anhydride can statistically favor mono-protection.[2]

  • Slow Addition of Reagents: Adding the Boc-anhydride slowly to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second protection event.[2]

  • Protonation of One Nitrogen: By adding an acid (e.g., HCl or TFA), one of the piperazine nitrogens can be protonated, rendering it less nucleophilic and thus less likely to react with the Boc-anhydride.[2]

Q3: What is the mechanism of N-acylurea formation and how can it be prevented?

A3: N-acylurea is a common byproduct in carbodiimide-mediated couplings (e.g., using EDC). It forms when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, undergoes an intramolecular rearrangement to the more stable, but unreactive, N-acylurea.[1][3] This side reaction can be suppressed by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, but still sufficiently reactive towards the amine.[1][]

Q4: Under what conditions do guanidinium byproducts form with HATU, and how can this be avoided?

A4: Guanidinium byproducts can form when the amine (in this case, Boc-piperazine) directly attacks the guanidinium core of the HATU reagent. This side reaction is more likely to occur if the amine is highly nucleophilic or if the coupling reaction is slow.[4][7] To minimize this, it is recommended to pre-activate the carboxylic acid with HATU and a base for a short period before adding the Boc-piperazine.[8] Using a slight excess of the coupling reagent (e.g., 1.05-1.1 equivalents) is also advised.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Boc-Piperazine Ester and Presence of Multiple Side Products
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding a small amount of additional coupling reagent or extending the reaction time.[1]
Suboptimal Coupling Reagent For sterically hindered substrates or challenging couplings, a more potent coupling reagent like HATU or COMU may be more effective than EDC/HOBt.[8]
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess (1.1-1.2 equivalents) of the more valuable reagent can sometimes drive the reaction to completion.[1]
Presence of Moisture Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.[1]
Side Reactions Refer to the specific side product entries below for targeted troubleshooting.
Issue 2: Significant Formation of Di-Boc-Piperazine
Potential Cause Recommended Solution
Excess Boc-Anhydride Carefully control the stoichiometry, using no more than one equivalent of Boc-anhydride per equivalent of piperazine.[2]
Rapid Addition of Reagent Add the Boc-anhydride solution dropwise to the piperazine solution, especially at low temperatures, to maintain a low concentration of the electrophile.[2]
High Reactivity of Mono-Protected Intermediate Employ the protonation strategy by adding one equivalent of a strong acid like HCl or TFA to the piperazine solution before the addition of Boc-anhydride.[2]
Issue 3: Presence of N-Acylurea in EDC-Mediated Couplings
Potential Cause Recommended Solution
Rearrangement of O-Acylisourea Add a coupling additive such as HOBt or Oxyma (typically 1 equivalent) to the reaction mixture. These additives trap the O-acylisourea intermediate to form a more stable active ester.[1][]
Prolonged Reaction Time at Elevated Temperature Monitor the reaction and work it up as soon as it is complete. Avoid unnecessarily high temperatures.
Issue 4: Formation of Guanidinium Byproduct with Uronium Reagents (e.g., HATU)
Potential Cause Recommended Solution
Direct Reaction of Amine with Coupling Reagent Pre-activate the carboxylic acid with the uronium reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the Boc-piperazine.[8]
Excess Coupling Reagent Use only a slight excess of the coupling reagent (e.g., 1.05-1.1 equivalents).[1]
Slow Coupling Reaction Ensure optimal reaction conditions (solvent, temperature) to facilitate a faster reaction between the activated ester and the amine.

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of Piperazine

This protocol is adapted from procedures that aim to minimize the formation of di-Boc-piperazine.[2]

Materials:

  • Piperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.0 equiv)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) (1.0 equiv)

  • Sodium hydroxide (NaOH) solution (20%)

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl or TFA (1.0 equivalent) in methanol dropwise to the piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of (Boc)₂O (1.0 equivalent) in methanol dropwise over 10-15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Adjust the pH of the aqueous residue to 10 with a 20% NaOH solution.

  • Extract the aqueous layer multiple times with DCM or chloroform.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

  • If necessary, further purification can be performed using column chromatography.

Protocol 2: General Procedure for the Synthesis of a Boc-Piperazine Ester using HATU

This protocol provides a general method for the coupling of a carboxylic acid with Boc-piperazine using HATU, a method known for its high efficiency.[1][8]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1-Boc-piperazine (1.1 equiv)

  • HATU (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid in anhydrous DMF.

  • To the solution, add HATU and DIPEA. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 1-Boc-piperazine to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Side_Product_Formation cluster_protection Mono-Boc Protection of Piperazine cluster_coupling Esterification using Coupling Reagents Piperazine Piperazine Mono_Boc Mono-Boc-Piperazine (Desired Product) Piperazine->Mono_Boc + (Boc)2O Boc2O (Boc)2O Di_Boc Di-Boc-Piperazine (Side Product) Mono_Boc->Di_Boc + (Boc)2O Boc_Piperazine Boc-Piperazine Desired_Ester Boc-Piperazine Ester (Desired Product) Boc_Piperazine->Desired_Ester Carboxylic_Acid R-COOH Carboxylic_Acid->Desired_Ester Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Desired_Ester Side_Products Side Products (N-Acylurea, Guanidinium, etc.) Coupling_Reagent->Side_Products

Caption: Overview of desired product and side product formation pathways.

Troubleshooting_Workflow Start Low yield of Boc-Piperazine Ester Identify_Side_Products Identify major side product(s) by LC-MS, NMR Start->Identify_Side_Products Di_Boc Di-Boc-Piperazine? Identify_Side_Products->Di_Boc N_Acylurea N-Acylurea? Di_Boc->N_Acylurea No Optimize_Protection Optimize mono-protection: - Adjust stoichiometry - Slow addition of (Boc)2O - Use acid to protonate one N Di_Boc->Optimize_Protection Yes Guanidinium Guanidinium byproduct? N_Acylurea->Guanidinium No Add_Additive Add HOBt or Oxyma to the coupling reaction N_Acylurea->Add_Additive Yes Other Other issues Guanidinium->Other No Preactivate_Acid Pre-activate carboxylic acid with HATU before adding Boc-piperazine Guanidinium->Preactivate_Acid Yes Check_Conditions Review general conditions: - Anhydrous solvents? - Correct stoichiometry? - Optimal temperature? Other->Check_Conditions

Caption: A troubleshooting workflow for low yields in Boc-piperazine ester synthesis.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the N-Boc deprotection of piperazine derivatives, addressing concerns of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection of piperazine is incomplete. How can I drive the reaction to completion?

Incomplete deprotection is a frequent challenge. Here are several strategies to enhance reaction efficiency:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is fully consumed.[1]

  • Elevate Temperature: Gently warming the reaction mixture can accelerate deprotection. For instance, complete deprotection might be achieved in about 3 hours at 50°C, while at 80°C, it could be complete within 1 hour. However, exercise caution as excessive heat may lead to side reactions, particularly with sensitive substrates.[1]

  • Increase Acid Concentration: The acid concentration is a critical factor. Using a higher concentration or a larger excess of the acidic reagent can facilitate the complete removal of the Boc group.[1] For example, 4M HCl in dioxane is a commonly used and effective reagent for this purpose.[1]

  • Optimize Solvent Choice: The solubility of the starting material can impact the reaction. If solubility is poor, consider trying a different solvent system in which the starting material is more soluble.[1]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Side reactions can decrease your yield and complicate the purification process. Below are common issues and their solutions:

  • Formation of Stable Salts: With trifluoroacetic acid (TFA), the resulting trifluoroacetate salt of the piperazine can sometimes be difficult to handle. If this occurs, consider using HCl in dioxane, which typically yields a hydrochloride salt that is often easier to isolate as a solid.[1]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals), the harsh acidic conditions of Boc deprotection can cleave them. In such cases, explore milder deprotection methods.[1]

  • Ring Fragmentation: Under strong acidic conditions, particularly with certain substitution patterns on the piperazine ring, ring fragmentation can occur. Careful control of reaction temperature and time is crucial to minimize this.[1]

Q3: What is the recommended work-up procedure after an acidic N-Boc deprotection?

A proper work-up is essential for isolating the deprotected piperazine in high yield and purity. A typical procedure involves the following steps:

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1][2]

  • Basification: Dissolve the residue in water or a suitable organic solvent. Neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃), until the pH is basic (pH > 7).[1][2]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[2][3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[2][3]

Troubleshooting Summary

Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[1]
Insufficient amount of acid.Increase the equivalents of the acid (e.g., TFA or HCl solution).[1]
Poor solubility of the starting material.Use a different solvent system where the starting material has better solubility.[1]
Low Yield Side reactions due to harsh conditions.Lower the reaction temperature and/or use a milder deprotection reagent.[1]
Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[1]
Formation of a water-soluble salt.If the product salt is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[1]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and effective method for Boc deprotection.[1]

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)[4]

  • Trifluoroacetic Acid (TFA)[4]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM.[4]

  • Cool the solution to 0 °C in an ice bath.[4]

  • Slowly add TFA (10-20 equivalents) to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[4]

  • Once complete, remove the DCM and excess TFA under reduced pressure.[1]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter and concentrate under reduced pressure to yield the deprotected piperazine.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane solution[1]

  • Methanol or Dioxane (as solvent)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of methanol or dioxane.[1]

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1]

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[1]

  • To obtain the free base, a basic work-up as described in Protocol 1 can be performed.[1]

Visual Guides

cluster_deprotection Boc Deprotection of Piperazine Boc-Piperazine Boc-Piperazine Protonation Protonation Boc-Piperazine->Protonation H+ (Acid) Carbocation_Formation tert-Butyl Carbocation Formation Protonation->Carbocation_Formation Deprotonated_Piperazine Deprotonated Piperazine (as salt) Carbocation_Formation->Deprotonated_Piperazine Free_Piperazine Free Piperazine Deprotonated_Piperazine->Free_Piperazine Base (Work-up)

Caption: General mechanism for the acid-catalyzed Boc deprotection of piperazine.

cluster_troubleshooting Troubleshooting Workflow Start Incomplete Deprotection Check_Time_Temp Increase Time/ Temp? Start->Check_Time_Temp Check_Acid Increase Acid Concentration? Check_Time_Temp->Check_Acid No Complete Reaction Complete Check_Time_Temp->Complete Yes Check_Solvent Change Solvent? Check_Acid->Check_Solvent No Check_Acid->Complete Yes Consider_Alternative Consider Milder/ Alternative Method Check_Solvent->Consider_Alternative No Check_Solvent->Complete Yes

Caption: A logical workflow for troubleshooting incomplete Boc deprotection reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Alkylation of N-Boc Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the alkylation of N-Boc piperazine.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during your experiments.

Question 1: Why is my N-alkylation reaction showing low or no product yield?

Answer: Low to no yield in the N-alkylation of N-Boc piperazine can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.

  • Inactive Reagents or Catalyst: Ensure the purity and activity of your reagents, especially if a catalyst is involved.[1] Use high-purity, anhydrous reagents and solvents to prevent catalyst poisoning or inhibition.[1]

  • Poor Solubility of Reagents: If your reagents are not fully dissolved, the reaction will be slow or incomplete. Consider switching to a more polar aprotic solvent like DMF to improve solubility.[1]

  • Inadequate Base: The choice and amount of base are critical for neutralizing the acid byproduct formed during the reaction.[1] A weak or wet base can lead to a reversible reaction equilibrium, stalling the conversion.[1]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, consider moderately heating it (e.g., 60-80 °C) and monitoring the progress.[1]

Question 2: How can I prevent the formation of the di-alkylated byproduct?

Answer: The formation of a di-alkylated byproduct is a common issue when using unprotected piperazine. The most effective method to ensure mono-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine, which blocks one of the nitrogen atoms.[1] If you are working with unprotected piperazine, you can favor mono-alkylation by:

  • Controlling Stoichiometry: Using an excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event on the already mono-alkylated product.[1]

Question 3: My reaction has stalled and is showing incomplete conversion of the starting material. What should I do?

Answer: A stalled reaction with incomplete conversion often points to an issue with the reaction equilibrium or reagent solubility.

  • Ensure Effective Neutralization: The acid generated during the reaction can protonate the piperazine, rendering it non-nucleophilic. Ensure you are using a sufficient amount of a strong, anhydrous base (at least 1.5-2.0 equivalents) like K₂CO₃ or Cs₂CO₃ to neutralize the acid byproduct effectively.[1]

  • Improve Solubility: As mentioned, poor solubility of reagents can hinder the reaction. Switching to a solvent like DMF may help to fully dissolve all components and drive the reaction to completion.[1]

Question 4: I am observing significant side reactions and decomposition of my product. How can this be minimized?

Answer: Side reactions and product decomposition are often related to the stability of the reagents and the reaction conditions.

  • Lower the Reaction Temperature: If your alkylating agent or product is unstable at elevated temperatures, lowering the reaction temperature can help minimize decomposition.[1]

  • Monitor Reaction Progress: Closely monitor the reaction's progress using TLC or LC-MS. Once the starting material has been consumed, it is crucial to stop the reaction to prevent further degradation of the desired product.[1]

Question 5: My purification by column chromatography is difficult, with the product showing significant tailing.

Answer: The basic nature of piperazine derivatives can cause them to interact strongly with the acidic silica gel, leading to tailing during column chromatography. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2]

Question 6: During aqueous workup, my product remains in the aqueous layer. How can I improve extraction into the organic phase?

Answer: The high water solubility of the product, often due to the formation of its salt, is a common issue during extraction. To facilitate its transfer into the organic layer, the aqueous layer needs to be basified to deprotonate the piperazine nitrogen. After quenching the reaction, adjust the pH of the aqueous phase to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product into its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

Data Presentation

Table 1: Troubleshooting Summary for Common Alkylation Issues

Potential CauseRecommended Solution
Low or No Yield
Poor reagent solubilitySwitch to a more polar aprotic solvent (e.g., DMF).[1]
Inadequate base strength/amountUse a stronger, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) in 1.5-2.0 equivalents.[1]
Low reaction temperatureHeat the reaction mixture (e.g., 60-80 °C) and monitor progress.[1]
Di-alkylation Byproduct
Unprotected piperazineUse mono-protected N-Boc piperazine for selective alkylation.[1]
Incorrect stoichiometryUse an excess of piperazine relative to the alkylating agent.[1]
Rapid addition of alkylating agentAdd the alkylating agent slowly or dropwise.[1]
Incomplete Conversion
Reversible reaction equilibriumEnsure sufficient base is present to neutralize the acid byproduct.[1]
Side Reactions/Decomposition
Unstable reagents or productLower the reaction temperature and monitor the reaction closely.[1]
Purification Issues
Product tailing on silica gelAdd a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[2]
Product remains in aqueous layerBasify the aqueous layer to pH 9.5-12 before extraction.[1]

Table 2: Typical Reaction Conditions for Direct N-Alkylation of N-Boc Piperazine

ParameterRecommendation
N-Boc Piperazine 1.0 equivalent
Alkylating Agent (R-X) 1.0 - 1.2 equivalents[3]
Base K₂CO₃ (2.0 equivalents)[3] or Cs₂CO₃
Solvent DMF[3], Acetonitrile (MeCN)[1], THF[1]
Temperature Room Temperature to 80 °C[1]
Reaction Time 12-24 hours (monitor by TLC/LC-MS)[2]

Experimental Protocols

Protocol 1: Direct Alkylation of N-Boc Piperazine with an Alkyl Halide

This protocol describes a general procedure for the direct mono-N-alkylation of N-Boc piperazine using an alkyl halide.[3]

Materials:

  • N-Boc-piperazine (1.0 mmol, 1.0 equiv.)

  • Alkyl Halide (R-X) (1.0-1.2 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous Dimethylformamide (DMF) (5-10 mL)

Procedure:

  • To a dry reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.

  • Add anhydrous DMF and stir the suspension.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of N-Boc Piperazine with an Aldehyde or Ketone

This method is an alternative to direct alkylation and is particularly useful for preventing the formation of quaternary ammonium salts.[1][4]

Materials:

  • N-Boc-piperazine (1.0 equiv.)

  • Aldehyde or Ketone (1.0-1.2 equiv.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Dissolve N-Boc-piperazine and the aldehyde or ketone in DCM or DCE.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Question 1: What are the most common methods for the N-alkylation of piperazine?

Answer: The two most prevalent and effective methods are direct alkylation and reductive amination.[1] Direct alkylation involves reacting piperazine with an alkyl halide in the presence of a base.[1] Reductive amination is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB).[1]

Question 2: Why is it preferable to use N-Boc-piperazine for mono-alkylation?

Answer: Using a mono-protected piperazine like N-Boc-piperazine is the most reliable method to achieve selective mono-alkylation.[1] The Boc (tert-butoxycarbonyl) group deactivates one of the nitrogen atoms, directing the alkylation to the unprotected secondary amine.[5] This prevents the formation of di-alkylated and quaternary ammonium salt byproducts, which are common issues when using unprotected piperazine.[1][4] The Boc group can be easily removed later under acidic conditions.[3]

Question 3: What are the recommended bases and solvents for direct N-alkylation?

Answer: Strong, non-nucleophilic, and anhydrous bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used choices.[1] For solvents, polar aprotic solvents like DMF, acetonitrile (MeCN), and THF are typically recommended to ensure good solubility of the reagents.[1]

Question 4: How can I monitor the progress of my alkylation reaction?

Answer: The progress of the reaction should be monitored regularly using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] This will help you determine when the starting material has been fully consumed and prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.

Mandatory Visualization

experimental_workflow General Workflow for N-Boc Piperazine Alkylation start Start: N-Boc Piperazine + Alkylating Agent reagents Add Base & Solvent start->reagents reaction Stir under appropriate conditions (Temp, Time) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Quench Reaction - Extraction - Dry & Concentrate monitor->workup Complete purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: N-Alkyl-N'-Boc-Piperazine purification->product

Caption: Standard workflow for direct N-alkylation of N-Boc piperazine.

troubleshooting_tree Troubleshooting Decision Tree for N-Alkylation start Low or No Product? check_reagents Are reagents soluble and active? start->check_reagents solubility_issue Change to a more polar solvent (e.g., DMF) check_reagents->solubility_issue No (Insoluble) reagent_issue Use fresh, anhydrous reagents and base check_reagents->reagent_issue No (Inactive) check_conditions Are reaction conditions (base, temp) optimal? check_reagents->check_conditions Yes base_issue Use stronger, anhydrous base (K₂CO₃, 2 eq.) check_conditions->base_issue No (Base) temp_issue Increase temperature (e.g., 60-80°C) check_conditions->temp_issue No (Temp) side_products Side products observed? check_conditions->side_products Yes dialkylation Di-alkylation? side_products->dialkylation dialkylation_sol Use N-Boc-piperazine or slow addition of R-X dialkylation->dialkylation_sol Yes decomposition Decomposition? dialkylation->decomposition No decomposition_sol Lower temperature and monitor reaction closely decomposition->decomposition_sol Yes

References

Stability of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate under acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound that are susceptible to degradation?

A1: The molecule has two primary sites that are susceptible to hydrolysis: the tert-butyloxycarbonyl (Boc) protecting group and the methyl ester. The stability of the piperazine ring itself can also be influenced by pH.[1]

Q2: Under what conditions is the Boc group typically cleaved?

A2: The Boc group is known to be labile under acidic conditions.[2] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[3] It is generally stable under basic and nucleophilic conditions.[2][4]

Q3: What conditions will lead to the hydrolysis of the methyl ester?

A3: The methyl ester can be hydrolyzed under both acidic and basic (saponification) conditions.[5] Basic hydrolysis, often using alkali metal hydroxides like lithium hydroxide or sodium hydroxide, is a common method for cleaving methyl esters.[5][6]

Q4: I am observing the loss of my starting material in an acidic buffer. What is likely happening?

A4: In an acidic environment (pH < 3), you are likely observing the cleavage of the Boc protecting group, which is highly sensitive to acid.[7] Depending on the specific conditions (e.g., temperature and pH), hydrolysis of the methyl ester may also occur, although this is generally slower than Boc deprotection under strongly acidic conditions.

Q5: My compound is degrading in a basic solution. What is the probable degradation product?

A5: Under basic conditions (pH > 9), the primary degradation pathway is the saponification of the methyl ester to the corresponding carboxylic acid.[7] The Boc group is generally stable under these conditions.[2][4]

Q6: Can I selectively hydrolyze the methyl ester without removing the Boc group?

A6: Yes, selective hydrolysis of the methyl ester is achievable. Since the Boc group is stable to base, treating the compound with a mild base (e.g., lithium hydroxide in a THF/water mixture) at controlled temperatures will primarily cleave the ester, leaving the Boc group intact.[5][8]

Q7: How can I monitor the degradation of my compound during an experiment?

A7: The most effective way to monitor the stability of your compound and identify degradation products is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] An HPLC method can separate the parent compound from its degradants, allowing for their quantification over time.

Troubleshooting Guides

Issue 1: Unexpectedly Low Yield or Complete Loss of Compound After Acidic Workup
Possible Cause Troubleshooting Steps
Accidental Cleavage of the Boc Group The Boc group is highly sensitive to strong acids. Ensure your experimental conditions are not strongly acidic, even for a short duration. If acidic conditions are necessary for other functional groups, consider if a different protecting group strategy is more appropriate for your synthesis.
Concurrent Ester Hydrolysis While slower than Boc deprotection, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester. Minimize reaction times and temperatures.
Analysis Use HPLC to analyze a sample of your reaction mixture to identify the degradation products. The appearance of a more polar peak could indicate the formation of the deprotected piperazine and/or the carboxylic acid.
Issue 2: Formation of an Unknown Impurity in Basic Media
Possible Cause Troubleshooting Steps
Ester Hydrolysis This is the most likely cause. The expected product would be the corresponding carboxylic acid.
Analysis Confirm the identity of the impurity using LC-MS. The mass of the impurity should correspond to the parent compound minus a methyl group plus a hydrogen atom (-CH₃ + H).
Prevention If ester hydrolysis is undesirable, ensure your experimental conditions are maintained at a neutral or slightly acidic pH. If basic conditions are required, minimize the reaction time and temperature.

Data Presentation

The following tables present illustrative data on the stability of this compound under forced degradation conditions. Note: This data is for example purposes and may not represent actual experimental results.

Table 1: Stability Under Acidic Conditions

Condition Time (hours) Parent Compound Remaining (%) Primary Degradation Product
0.1 M HCl, 25°C0100-
2453-(2-methoxy-2-oxoethyl)piperazinium chloride
6<53-(2-methoxy-2-oxoethyl)piperazinium chloride
pH 4.0 Buffer, 50°C0100-
2498Minor Boc deprotection
7292Minor Boc deprotection and ester hydrolysis

Table 2: Stability Under Basic Conditions

Condition Time (hours) Parent Compound Remaining (%) Primary Degradation Product
0.1 M NaOH, 25°C0100-
260Tert-butyl 3-(1-carboxyethyl)piperazine-1-carboxylate
615Tert-butyl 3-(1-carboxyethyl)piperazine-1-carboxylate
pH 10.0 Buffer, 50°C0100-
2485Tert-butyl 3-(1-carboxyethyl)piperazine-1-carboxylate
7265Tert-butyl 3-(1-carboxyethyl)piperazine-1-carboxylate

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[1][9][10]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffers (e.g., phosphate or acetate)

  • Calibrated oven and pH meter

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Keep samples at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Keep samples at room temperature and at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature.

  • Thermal Degradation: Store a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before dilution with the mobile phase. Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.[11]

  • Analytical column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point.

Mobile Phase:

  • A gradient elution is often required to separate the parent compound from its more polar degradants.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase it over the course of the run.

Procedure:

  • Prepare samples and standards at a suitable concentration in the mobile phase.

  • Inject the samples onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

  • Identify the parent peak based on its retention time compared to a standard.

  • Degradation products will typically elute earlier than the parent compound due to increased polarity.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl) HPLC HPLC Analysis Acid->HPLC Base Basic (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal (e.g., 80°C) Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Drug Drug Substance (1 mg/mL solution) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal

Caption: Workflow for a forced degradation study.

Degradation_Pathways Parent Tert-butyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate Acid_Product 3-(2-methoxy-2-oxoethyl)piperazinium Parent->Acid_Product Strong Acid (Boc Cleavage) Base_Product Tert-butyl 3-(carboxyethyl) piperazine-1-carboxylate Parent->Base_Product Base (Ester Hydrolysis) Both_Product 3-(carboxyethyl)piperazinium Acid_Product->Both_Product Base Base_Product->Both_Product Strong Acid

Caption: Primary degradation pathways under acidic and basic conditions.

References

Removing residual starting materials from Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, focusing on the removal of residual starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual starting materials I might encounter in my crude product?

A1: Based on typical synthetic routes, the most probable residual starting materials and by-products include:

  • 1-Boc-piperazine: Unreacted starting piperazine derivative.

  • Methyl 2-bromoacetate or Methyl 2-chloroacetate: Excess alkylating agent.

  • Piperazine-2-acetic acid methyl ester: The un-protected precursor.

  • Di-tert-butyl dicarbonate (Boc)₂O and its by-products (e.g., tert-butanol): If Boc protection is the final step and excess reagent is used.

  • Over-alkylated piperazine species: Where both nitrogen atoms of piperazine have reacted.

Q2: Which analytical techniques are best for identifying these residual starting materials?

A2: A combination of techniques is recommended for unambiguous identification and quantification:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of the different components in your crude product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the product from impurities and confirming their identities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify and quantify the product and any impurities present.

Q3: What is the first purification step I should consider?

A3: An initial aqueous workup with an acid wash is often a good first step. This can help remove basic impurities like unreacted 1-Boc-piperazine and other piperazine-containing by-products by converting them into their water-soluble salts.

Troubleshooting Guide

This section addresses specific issues related to the removal of starting materials.

Issue 1: Residual 1-Boc-piperazine in the final product.
  • Problem: 1-Boc-piperazine is a common unreacted starting material and can be difficult to remove due to its similar polarity to the desired product.

  • Solution 1: Acidic Wash: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-Boc-piperazine will be protonated and move into the aqueous layer as its hydrochloride salt. The desired product, being less basic, should largely remain in the organic layer. Neutralize the aqueous layer and extract with an organic solvent to recover the 1-Boc-piperazine if needed.

  • Solution 2: Flash Column Chromatography: If an acidic wash is not sufficiently effective, flash column chromatography is a reliable method. A silica gel column with a gradient elution is typically used.

Issue 2: Presence of unreacted methyl 2-bromoacetate or methyl 2-chloroacetate.
  • Problem: These alkylating agents are reactive and can interfere with subsequent steps.

  • Solution: Aqueous Workup: These compounds are relatively polar and can be removed by washing the organic solution of the crude product with water and then with brine. They are also susceptible to hydrolysis under basic conditions, so a wash with a mild base like sodium bicarbonate solution can help in their removal.

Issue 3: Contamination with piperazine-2-acetic acid methyl ester.
  • Problem: This impurity is more polar than the final product due to the free secondary amine.

  • Solution 1: Acid-Base Extraction: Similar to the removal of 1-Boc-piperazine, an acidic wash will selectively extract this more basic impurity into the aqueous phase.

  • Solution 2: Column Chromatography: This impurity will have a significantly lower Rf value on a silica gel TLC plate compared to the product, making it easily separable by column chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Basic Impurities
  • Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl solution.

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the acid wash (steps 3-5) one or two more times if necessary (monitor by TLC).

  • Wash the organic layer with water and then with brine to remove any residual acid and dissolved water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by TLC analysis of the crude mixture.

  • Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in hexanes). b. Pack a chromatography column with the slurry. c. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. d. Load the dried, adsorbed sample onto the top of the packed column. e. Elute the column with the solvent system, gradually increasing the polarity (e.g., from 10% to 50% EtOAc in hexanes). f. Collect fractions and analyze them by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification MethodTarget Impurity RemovedTypical Solvent SystemPurity Achieved (Typical)
Acid-Base Extraction 1-Boc-piperazine, Piperazine-2-acetic acid methyl esterEtOAc or DCM / 1M HCl (aq)>90%
Flash Column Chromatography All major starting materials and by-productsGradient of Ethyl Acetate in Hexanes (e.g., 10-50%)>98%
Recrystallization Minor impurities, used for final polishingEthanol/Water, Isopropanol/Heptane>99%

Visualizations

Purification_Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Workup (Water/Brine Wash) Crude_Product->Aqueous_Workup Removes polar impurities Acid_Wash Acid Wash (1M HCl) Aqueous_Workup->Acid_Wash Column_Chromatography Flash Column Chromatography Acid_Wash->Column_Chromatography If impurities remain Pure_Product Pure Product (>98%) Acid_Wash->Pure_Product If sufficiently pure Waste_SM Aqueous Waste (Basic Starting Materials) Acid_Wash->Waste_SM Separates basic impurities Column_Chromatography->Pure_Product Waste_Polar Polar Impurities Column_Chromatography->Waste_Polar Separates remaining impurities

Caption: Troubleshooting workflow for the purification of the target compound.

Impurity_Relationship cluster_reactants Starting Materials cluster_products Reaction Mixture Boc_Pip 1-Boc-piperazine Target Target Product Boc_Pip->Target Impurity1 Unreacted 1-Boc-piperazine Boc_Pip->Impurity1 In excess or incomplete reaction Me_Bromoacetate Methyl 2-bromoacetate Me_Bromoacetate->Target Impurity2 Unreacted Methyl 2-bromoacetate Me_Bromoacetate->Impurity2 In excess

Caption: Relationship between starting materials and potential impurities.

Preventing racemization during reactions with chiral piperazine intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during reactions with chiral piperazine intermediates.

I. Amide Coupling Reactions

Amide bond formation involving a chiral piperazine with a carboxylic acid moiety is a common step in pharmaceutical synthesis. However, the acidic proton alpha to the carbonyl group is susceptible to abstraction, which can lead to racemization and compromise the stereochemical integrity of your molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during amide coupling with chiral piperazine carboxylic acids?

A1: The main cause of racemization is the formation of a planar, achiral intermediate. This can occur via two primary mechanisms:

  • Oxazolone (Azlactone) Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this ring is highly acidic and easily removed by a base, leading to a loss of stereochemistry.[1]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the alpha-carbon of the activated carboxylic acid, forming a planar enolate intermediate.[1]

Subsequent reaction of the amine with either of these planar intermediates will result in a mixture of enantiomers.

Q2: Which factors have the most significant impact on the degree of racemization?

A2: Several experimental factors are critical in controlling racemization:

  • Coupling Reagent and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.

  • Base: The strength and steric hindrance of the base used can significantly influence the rate of proton abstraction.

  • Temperature: Higher temperatures increase the rate of racemization.[2]

  • Pre-activation Time: The duration between the activation of the carboxylic acid and the addition of the amine can impact the extent of racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

Q3: How can I detect and quantify racemization in my product?

A3: The most common and reliable method for detecting and quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the enantiomers, allowing for the determination of the enantiomeric excess (ee%) of your product. Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guide: Amide Coupling

If you are observing significant racemization in your amide coupling reaction, consult the following guide to diagnose and resolve the issue.

Symptom Potential Cause Recommended Solution
High percentage of the undesired enantiomer detected by chiral HPLC. Use of a carbodiimide reagent (e.g., DCC, EDC) without an additive.Always use a racemization-suppressing additive like Oxyma or HOAt when using carbodiimides. These additives form a more stable active ester that is less prone to racemization.[3]
Use of a less efficient onium salt (e.g., HBTU, TBTU).For sensitive substrates, switch to a more modern and efficient onium salt with lower racemization potential, such as HATU or COMU.[3]
Use of a strong, non-sterically hindered base like triethylamine (TEA).Switch to a weaker or more sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[1]
Reaction is run at elevated temperatures.Perform the reaction at a lower temperature. Start the coupling at 0 °C and allow it to slowly warm to room temperature if necessary.[4]
Long pre-activation time before adding the amine.Minimize the pre-activation time to 1-5 minutes. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added.[4]
Inappropriate solvent choice.Use anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). The choice of solvent can affect the reaction kinetics and the stability of intermediates.
Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the level of racemization. The following table summarizes the typical percentage of the undesired D-isomer (epimerization) observed with various coupling reagents under comparable conditions.

Coupling Reagent% D-Isomer (Epimerization)
HBTU1.5 - 5.0%
HATU0.5 - 2.0%
HCTU1.0 - 4.0%
TBTU2.0 - 6.0%
PyBOP1.0 - 3.5%
COMU< 1.0%
DIC/HOBt0.5 - 2.5%

Data adapted from comparative studies on model peptides.[4]

Key Observations:

  • HATU consistently demonstrates lower levels of racemization compared to HBTU.[4]

  • COMU is a highly efficient reagent with very low racemization, often less than 1%.[4]

Experimental Protocol: Amide Coupling with HATU

This protocol is designed to minimize racemization during the formation of an amide bond with a chiral piperazine carboxylic acid.

Materials:

  • N-Boc-chiral piperazine-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-Boc-chiral piperazine-carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.0 eq) to the cooled solution.

  • Add DIPEA (2.0 eq) dropwise to the mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).

  • Upon completion, proceed with a standard aqueous work-up and purification.[4]

Visualizations: Amide Coupling

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway Activated_Acid Activated Chiral Piperazine Carboxylic Acid Oxazolone Planar Achiral Oxazolone Intermediate Activated_Acid->Oxazolone + Base - H+ Racemic_Product Racemic Amide Product Oxazolone->Racemic_Product + Amine Amine Amine Nucleophile Amine->Racemic_Product Desired_Product Enantiopure Amide Product Activated_Acid_2 Activated Chiral Piperazine Carboxylic Acid Activated_Acid_2->Desired_Product + Amine Amine_2 Amine Nucleophile Amine_2->Desired_Product

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected Reagent Review Coupling Reagent & Additive Start->Reagent Base Evaluate Base Selection Reagent->Base [Reagent Optimized] Solution1 Switch to HATU/COMU or add Oxyma/HOAt Reagent->Solution1 [Suboptimal Reagent] Temp Check Reaction Temperature Base->Temp [Base Optimized] Solution2 Use a hindered base (DIPEA, Collidine) Base->Solution2 [Strong/Unhindered Base] Preactivation Assess Pre-activation Time Temp->Preactivation [Temp Optimized] Solution3 Run reaction at 0°C Temp->Solution3 [Elevated Temp] Solution4 Minimize pre-activation or add base last Preactivation->Solution4 [Long Pre-activation] End Racemization Minimized Preactivation->End [All Optimized] Solution1->Base Solution2->Temp Solution3->Preactivation Solution4->End

Caption: Troubleshooting workflow for amide coupling racemization.

II. N-Alkylation Reactions

N-alkylation of a chiral piperazine, particularly at a nitrogen adjacent to the stereocenter, can also be a source of racemization, although the mechanisms are different from those in amide coupling.

Frequently Asked Questions (FAQs)

Q1: How can racemization occur during the N-alkylation of a chiral piperazine?

A1: Racemization during N-alkylation of a chiral piperazine with a stereocenter at the alpha-carbon can occur through the formation of a planar intermediate. This is more likely to happen under conditions that facilitate the removal of the proton at the chiral center. While less common than in amide coupling, certain conditions can promote this side reaction.

Q2: What are the key factors to control to prevent racemization during N-alkylation?

A2: The following factors are crucial for maintaining stereochemical integrity during N-alkylation:

  • Choice of Alkylating Agent: The reactivity of the alkylating agent can play a role.

  • Base: The strength and type of base can influence the potential for deprotonation at the chiral center.

  • Temperature: As with most racemization processes, higher temperatures can increase the rate of epimerization.

  • Protecting Groups: The use of appropriate protecting groups on the piperazine nitrogens can be critical for achieving selectivity and preventing side reactions.

Q3: What are the recommended methods for stereoselective N-alkylation of chiral piperazines?

A3: Two common methods that can be optimized to minimize racemization are:

  • Direct Alkylation: This involves the reaction of the chiral piperazine with an alkyl halide in the presence of a base. Careful selection of the base and reaction temperature is crucial.

  • Reductive Amination: This two-step, one-pot process involves the reaction of the chiral piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is often milder and can offer better stereocontrol.

Troubleshooting Guide: N-Alkylation

If you suspect racemization is occurring during your N-alkylation reaction, consider the following:

Symptom Potential Cause Recommended Solution
Loss of enantiomeric excess in the N-alkylated product. Harsh reaction conditions (strong base, high temperature).Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Perform the reaction at a lower temperature and monitor for completion.
Side reactions competing with the desired alkylation.Consider using a mono-protected chiral piperazine (e.g., N-Boc-2-methylpiperazine) to direct the alkylation to the desired nitrogen and prevent over-alkylation or other side reactions.
The chosen method is not suitable for the specific substrate.If direct alkylation leads to racemization, explore reductive amination as a milder alternative.
Data Presentation: N-Alkylation Conditions and Stereochemical Outcome

While extensive quantitative data directly comparing racemization levels for N-alkylation of chiral piperazines is not as readily available as for amide coupling, the following table summarizes qualitative and semi-quantitative findings from the literature on conditions that favor stereochemical retention.

Reaction Condition Effect on Racemization
Base Milder bases (e.g., K₂CO₃, Cs₂CO₃) are generally preferred over strong bases to minimize the risk of epimerization.
Temperature Lower reaction temperatures are recommended to preserve stereochemical integrity.
Protecting Groups The use of a mono-protecting group (e.g., Boc) on one of the piperazine nitrogens is a highly effective strategy to control the regioselectivity of the alkylation and can help in maintaining a rigid conformation that disfavors racemization.
Method Reductive amination is often considered a milder method than direct alkylation with reactive alkyl halides and may offer better preservation of chirality.
Experimental Protocol: N-Alkylation of N-Boc-2-methylpiperazine

This protocol describes the mono-N-alkylation of a chiral piperazine using a protecting group strategy to ensure selectivity and mild conditions to minimize racemization.

Materials:

  • N-Boc-(R)-2-methylpiperazine (1.0 eq)

  • Alkyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Reaction flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried reaction flask, add N-Boc-(R)-2-methylpiperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile and stir the suspension under an inert atmosphere.

  • Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The Boc group can be subsequently removed under acidic conditions if the free N-alkylated piperazine is desired.

Visualization: N-Alkylation Workflow

NAlkylationWorkflow Start Start: Chiral Piperazine Protection Mono-protection (e.g., Boc) Start->Protection Direct_Alkylation Direct Alkylation (Alkyl Halide, Base) Protection->Direct_Alkylation [Direct Alkylation Route] Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Protection->Reductive_Amination [Reductive Amination Route] Deprotection Deprotection (if necessary) Direct_Alkylation->Deprotection Reductive_Amination->Deprotection Final_Product Enantiopure N-alkylated Piperazine Deprotection->Final_Product

Caption: General workflow for stereoselective N-alkylation.

References

Technical Support Center: Purifying Piperazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of piperazine derivatives.

Troubleshooting Guide

This guide addresses common issues observed during the column chromatography of piperazine derivatives, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing / Streaking on TLC/Column The basic nitrogen atoms of the piperazine ring are interacting strongly with the acidic silanol groups on the silica gel surface.[1][2]Add a basic modifier to the mobile phase. Common choices include triethylamine (0.1-1%) or a solution of ammonia in methanol.[1][2] This neutralizes the acidic sites on the silica, reducing the strong interaction and improving peak shape.
Poor Separation of Product from Impurities - The polarity of the chosen mobile phase is not optimal.- Impurities have very similar polarity to the desired product.- Optimize the mobile phase: Systematically test different solvent systems with varying polarities on a thin-layer chromatography (TLC) plate first.[3] - Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help resolve compounds that are close in polarity.[1][3] - Consider an alternative stationary phase: If silica gel does not provide adequate separation, alumina (basic or neutral) can be a good alternative for basic compounds like piperazines.[3]
Compound Stuck on the Column / No Elution - The compound is highly polar and strongly adsorbed to the silica gel.- The compound may have degraded on the acidic silica gel.[4] - The mobile phase is not polar enough to elute the compound.- Increase mobile phase polarity: A steeper gradient or a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary.[4] For very polar compounds, a solvent system containing ammonia, such as 1-10% of 10% ammonium hydroxide in methanol mixed with dichloromethane, can be effective.[4] - Test for compound stability: Before performing column chromatography, spot the crude mixture on a TLC plate, let it sit for a while, and then develop it to see if any degradation occurs.[4] If the compound is unstable, using a less acidic stationary phase like deactivated silica or alumina is recommended.[4] - Flush the column: If the compound is still on the column after trying highly polar solvents, flushing with an even stronger solvent like methanol may be necessary to recover the material.[5]
Low Product Yield After Chromatography - The compound is partially soluble in the mobile phase, leading to broad bands and co-elution with impurities.- Product loss during aqueous work-up if the compound has some water solubility.[3] - Irreversible adsorption to the silica gel.- Optimize sample loading: If the crude product has poor solubility in the initial mobile phase, use the dry loading technique.[1][6] - Back-extract aqueous layers: During the initial extraction, re-extract the aqueous layer with a different organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[3] - Use a basic modifier: As mentioned for peak tailing, adding a base to the eluent can prevent irreversible adsorption of the basic piperazine derivative to the acidic silica.[1]
Crude Product is Insoluble in the Loading Solvent The chosen solvent for loading the column is not strong enough to dissolve the crude mixture.- Use a stronger, more polar solvent for dissolution: Dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and then load it onto the column.[6] Be aware that this can sometimes affect the separation at the top of the column.[6] - Dry loading: This is the preferred method for samples with low solubility in the eluent.[6] Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying piperazine derivatives?

A1: Silica gel is the most common stationary phase used for column chromatography.[1] However, because piperazine derivatives are basic, they can interact strongly with the acidic nature of silica, leading to issues like peak tailing.[1][2] If these problems persist even with a modified mobile phase, consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[3][4]

Q2: How do I choose the right mobile phase for my piperazine derivative purification?

A2: The ideal mobile phase is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[3] Start with common solvent systems like hexane/ethyl acetate or dichloromethane/methanol.[7][8] For basic piperazine compounds, it is often necessary to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to prevent peak tailing.[1][9]

Q3: What is "dry loading" and when should I use it for my piperazine derivative?

A3: Dry loading is a technique where the crude sample is adsorbed onto a small amount of silica gel before being placed on top of the column.[6] This method is highly recommended when your crude product has poor solubility in the solvent system you plan to use for elution.[1][6] It helps to ensure a more even application of the sample to the column, which can lead to better separation.

Q4: My piperazine derivative seems to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel can occur if your compound is sensitive to acid.[4] First, confirm the instability by performing a 2D TLC or by letting a spot of your compound sit on a TLC plate for an extended period before elution.[4] If degradation is confirmed, you should switch to a less acidic stationary phase like deactivated silica gel or alumina.[4] Alternatively, you can try to run the column quickly (flash chromatography) to minimize the contact time between your compound and the silica.

Q5: I see a lot of information about HPLC for piperazine derivatives. How does that relate to column chromatography?

A5: While High-Performance Liquid Chromatography (HPLC) is an analytical technique, the principles of separation are similar to column chromatography.[10] Information from HPLC methods, such as the use of mobile phase additives like triethylamine or trifluoroacetic acid to improve peak shape for basic compounds, can be directly applied to column chromatography to address similar issues like peak tailing.[9][11] For instance, the use of basic modifiers in reverse-phase HPLC to prevent interaction with residual silanol groups is analogous to adding a base to your eluent in normal-phase column chromatography.[9]

Experimental Protocols

Protocol 1: General Column Chromatography of a Piperazine Derivative with a Basic Modifier
  • TLC Analysis: First, determine a suitable solvent system using TLC. A good system will give your desired compound an Rf value of approximately 0.2-0.3. To check for tailing, add 0.5-1% triethylamine to the developing solvent and see if the spot becomes more defined.

  • Column Packing: Prepare a slurry of silica gel in your initial, non-polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.[3]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully add the solution to the top of the column.[6]

    • Dry Loading (Recommended for poor solubility): Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[6]

  • Elution: Begin eluting with your chosen mobile phase, remembering to add the basic modifier (e.g., 0.5% triethylamine). If you are running a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified piperazine derivative.

Visualizations

Troubleshooting_Workflow start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis tailing Is there peak tailing? tlc_analysis->tailing add_base Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) tailing->add_base Yes column_chrom Run Column Chromatography tailing->column_chrom No add_base->column_chrom separation Is separation adequate? column_chrom->separation gradient Use Gradient Elution separation->gradient No product_elute Does the product elute? separation->product_elute Yes gradient->column_chrom alt_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) gradient->alt_stationary_phase increase_polarity Increase Mobile Phase Polarity product_elute->increase_polarity No end Purified Product product_elute->end Yes increase_polarity->column_chrom check_stability Check for Degradation on Silica increase_polarity->check_stability fail Purification Failed check_stability->fail

Caption: Troubleshooting workflow for piperazine derivative purification.

Sample_Loading_Decision start Prepare Crude Sample solubility_check Is the sample soluble in the initial eluent? start->solubility_check wet_loading Wet Loading: Dissolve in minimal eluent and apply to column. solubility_check->wet_loading Yes dry_loading_prep Dry Loading: 1. Dissolve sample in a suitable solvent. 2. Add silica gel. 3. Evaporate solvent to get a powder. solubility_check->dry_loading_prep No run_column Proceed with Elution wet_loading->run_column apply_dry_load Apply the silica-adsorbed sample to the top of the column. dry_loading_prep->apply_dry_load apply_dry_load->run_column

Caption: Decision diagram for sample loading method.

References

Technical Support Center: Large-Scale Production of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of 3-substituted piperazine-2-acetic acid esters, such as the target molecule, typically starts from chiral amino acids.[1][2][3][4] A common approach involves the conversion of an optically pure amino acid into a key 1,2-diamine intermediate, which then undergoes annulation to form the piperazine ring.[1][4] Another strategy involves an intermolecular aza-Michael reaction on α,β-unsaturated esters followed by an intramolecular SN2 ring closure to construct the piperazine core.[1]

Q2: What are the primary challenges in the large-scale synthesis of this compound?

A2: Key challenges in the large-scale synthesis of substituted piperazines include:

  • Stereocontrol: Maintaining the desired stereochemistry at the C3 position of the piperazine ring can be difficult, with racemization being a potential issue, especially in multi-step syntheses.[1][4]

  • Byproduct Formation: The formation of di-substituted byproducts is a common issue in piperazine chemistry due to the presence of two reactive nitrogen atoms.

  • Purification: Separating the desired product from starting materials, byproducts, and reagents can be challenging on a large scale.

  • Reaction Conditions: Translating laboratory-scale reaction conditions (e.g., temperature control, reagent addition) to a large-scale manufacturing setting requires careful optimization to ensure safety and reproducibility.

Q3: How can I minimize the formation of di-substituted byproducts?

A3: The use of a Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens is a standard strategy to prevent di-substitution. This directs the reaction to the unprotected nitrogen. Careful control of stoichiometry and reaction conditions is also crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Degradation of starting materials or product.- Monitor reaction progress using techniques like HPLC or TLC. - Optimize reaction temperature and time. - Evaluate and optimize the purification method (e.g., crystallization, chromatography). - Ensure the quality and stability of all reagents and solvents.
Low Purity/High Impurity Profile - Formation of side products (e.g., di-substituted piperazine, regioisomers). - Incomplete removal of starting materials or reagents. - Product degradation during workup or purification.- Adjust stoichiometry and reaction conditions to minimize side reactions. - Employ efficient purification techniques such as recrystallization or column chromatography. Consider using a different solvent system. - Perform a thorough workup to remove residual reagents. - Minimize exposure of the product to harsh conditions (e.g., high temperatures, strong acids/bases).
Racemization of Chiral Center - Harsh reaction conditions (e.g., high temperature, strong base). - Certain reaction steps may be prone to racemization.- Screen for milder reaction conditions. - Consider a synthetic route that introduces the chiral center later in the sequence or uses a more robust protecting group strategy.[1][4]
Difficulty in Product Isolation/Purification - Product is an oil or has poor crystallization properties. - Product is highly soluble in the reaction solvent.- Attempt to form a crystalline salt of the product. - Explore different solvent systems for extraction and crystallization. - Consider alternative purification methods like flash chromatography.

Experimental Protocols

While a specific, publicly available, large-scale protocol for this compound is not readily found, a general synthetic approach can be inferred from the synthesis of related 3-substituted piperazine-2-acetic acid esters.[1][2][4] The following is a generalized, conceptual protocol based on these syntheses. Note: This is a conceptual workflow and requires optimization for large-scale production.

Conceptual Synthesis of a 3-Substituted Piperazine-2-Acetic Acid Ester [1][4]

  • Preparation of a Key Diamine Intermediate: An optically pure amino acid is converted to a protected 1,2-diamine. This multi-step process often involves reduction of the carboxylic acid and protection of the amino groups.

  • Annulation to Form the Piperazine Ring: The protected diamine is then reacted with a suitable dielectrophile to form the piperazine ring.

  • Deprotection and Functionalization: Selective deprotection of one of the nitrogen atoms allows for the introduction of the tert-butoxycarbonyl (Boc) group.

  • Esterification: The carboxylic acid moiety is converted to the methyl ester.

Visualizations

Synthesis_Pathway A Chiral Amino Acid B Protected 1,2-Diamine Intermediate A->B Multi-step conversion C Piperazine Ring Formation B->C Annulation D N-Boc Protection C->D Selective Protection E Esterification D->E F Final Product E->F Troubleshooting_Workflow Start Low Yield or Purity Issue CheckReaction Analyze Reaction Mixture (HPLC/TLC) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete Impure High Impurity? Incomplete->Impure No OptimizeTimeTemp Optimize Reaction Time/Temperature Incomplete->OptimizeTimeTemp Yes OptimizePurification Optimize Purification Method Impure->OptimizePurification No IdentifyImpurities Identify Impurities (MS/NMR) Impure->IdentifyImpurities Yes End Problem Resolved OptimizeTimeTemp->End OptimizePurification->End ChangeConditions Adjust Stoichiometry/Conditions IdentifyImpurities->ChangeConditions ChangeConditions->End

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the comprehensive characterization of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, a crucial intermediate in the synthesis of various pharmaceutical compounds. The selection of appropriate analytical techniques is paramount for ensuring the identity, purity, and quality of this molecule. This document outlines the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Structural and Physicochemical Properties

This compound is a piperazine derivative containing a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonylmethyl substituent. Its chemical structure dictates the analytical approaches required for its characterization.

PropertyValue
Molecular Formula C12H22N2O4
Molecular Weight 258.32 g/mol
IUPAC Name This compound

Comparative Overview of Analytical Methods

The following table summarizes the primary analytical techniques used to characterize this compound, highlighting their strengths and the information they provide.

Analytical MethodInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural elucidation, including connectivity and stereochemistry.Provides unambiguous structural information.Lower sensitivity compared to MS.
Mass Spectrometry Molecular weight determination and fragmentation analysis for structural confirmation.High sensitivity and specificity.Isomers may not be distinguishable without chromatography.
HPLC Purity assessment and quantification.High resolution and quantitative accuracy.Requires reference standards for identification.
FTIR Spectroscopy Identification of functional groups.Fast and non-destructive.Provides general information, not detailed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table presents the expected chemical shifts (ppm) for the key protons and carbons in the molecule. These values are predictions and may vary slightly based on the solvent and experimental conditions.

¹H NMR ¹³C NMR
Proton Assignment Expected δ (ppm)
Boc (-C(CH₃)₃)~1.45 (s, 9H)
Piperazine Ring CH₂2.50-3.80 (m, 7H)
-CH₂-COOCH₃~2.60 (d, 2H)
-OCH₃~3.70 (s, 3H)

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Raw Data (FID) Spectrometer->FID Processed_Spectrum Processed Spectrum FID->Processed_Spectrum Fourier Transform, Phasing, Baseline Correction Structure Structural Elucidation Processed_Spectrum->Structure Peak Integration, Chemical Shift Analysis

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.

Expected Mass Spectral Data
IonCalculated m/z
[M+H]⁺259.1652
[M+Na]⁺281.1472
Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.[1]

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the observed m/z values with the calculated values.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Solution Sample Solution LC_System LC System (Optional) Sample_Solution->LC_System Ion_Source Ion Source (ESI) LC_System->Ion_Source Eluent Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum MW_Confirmation Molecular Weight Confirmation Mass_Spectrum->MW_Confirmation m/z Analysis

Caption: General workflow for MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.

Method Parameters for Purity Analysis
ParameterTypical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Experimental Protocol: HPLC
  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard (if available) and the sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare working solutions by diluting the stock solutions.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions and run the gradient method.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor.

Logical Flow for Purity Assessment

HPLC_Purity_Flow Prep Prepare Standard and Sample Solutions Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Purity Calculate Area Percent Purity Analyze->Purity

Caption: Logical flow for HPLC purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule.

Expected FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)
N-H (piperazine)3300-3500 (may be absent if fully substituted)
C-H (alkane)2850-3000
C=O (Boc carbamate)~1690
C=O (ester)~1740
C-O (ester, carbamate)1000-1300
Experimental Protocol: FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Instrumentation: Use an FTIR spectrometer with an ATR accessory.[1]

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Experimental Workflow for FTIR

FTIR_Workflow Sample Place Sample on ATR Crystal Acquire Acquire Spectrum Sample->Acquire Spectrum FTIR Spectrum Acquire->Spectrum Analyze Identify Functional Group Peaks Spectrum->Analyze

Caption: Experimental workflow for FTIR analysis.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy provides definitive structural information, mass spectrometry confirms the molecular weight, HPLC assesses purity, and FTIR identifies key functional groups. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate.

References

HPLC and LC-MS analysis of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate purity.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and LC-MS Analysis for Purity Assessment of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the drug development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique.

Introduction to Analytical Challenges

This compound is a chiral piperazine derivative. Its purity is crucial as impurities can lead to side reactions, the formation of undesired byproducts, and potentially impact the efficacy and safety of the final drug product. The analytical challenge lies in detecting and quantifying potential process-related impurities and degradation products that may be structurally similar to the main compound.

Comparison of Analytical Methods

Both HPLC-UV and LC-MS are powerful techniques for the analysis of pharmaceutical compounds. HPLC-UV is a robust and widely accessible method, while LC-MS offers superior sensitivity and selectivity, providing valuable structural information.

Data Presentation

The following tables summarize the key performance characteristics of hypothetical HPLC-UV and LC-MS methods for the purity analysis of this compound.

Table 1: HPLC-UV Method Performance

ParameterResult
Retention Time8.2 min
Purity≥97%
Limit of Detection (LOD)0.05%
Limit of Quantification (LOQ)0.15%
Linearity (R²)0.9995
Precision (%RSD)< 1.5%

Table 2: LC-MS Method Performance

ParameterResult
Retention Time6.5 min
Purity≥97%
Limit of Detection (LOD)0.005%
Limit of Quantification (LOQ)0.015%
Mass-to-Charge Ratio (m/z)[M+H]⁺ = 259.16
Linearity (R²)0.9998
Precision (%RSD)< 1.0%

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS analyses are provided below. These protocols can be adapted and optimized for specific instrumentation and analytical requirements.

HPLC-UV Method
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient Elution : A typical gradient would start at 10% B, increasing to 90% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

LC-MS Method
  • Instrumentation : A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient Elution : A faster gradient can be employed, for instance, starting at 10% B and ramping to 95% B over 8 minutes.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer Settings :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Scan Mode : Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120°C.

    • Desolvation Temperature : 350°C.

  • Sample Preparation : Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of 10 µg/mL.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to the application of piperazine derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Concentration b->c d Inject Sample into LC c->d e Chromatographic Separation d->e f Detection (UV or MS) e->f g Peak Integration f->g h Purity Calculation g->h i Reporting h->i

Workflow for HPLC and LC-MS Purity Analysis.

signaling_pathway cluster_drug Drug Action cluster_pathway Cellular Signaling cluster_metabolism Metabolism & Analysis Drug Piperazine-based Drug Receptor Target Receptor Drug->Receptor Binds Metabolite Metabolite (e.g., Piperazine derivative) Drug->Metabolite Metabolized by Enzymes Signal_A Signaling Protein A Receptor->Signal_A Signal_B Signaling Protein B Signal_A->Signal_B Response Cellular Response Signal_B->Response LCMS_Analysis LC-MS Analysis Metabolite->LCMS_Analysis Quantified

Comparison of different protecting groups for piperazine-2-acetic acid esters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2-acetic acid ester scaffold is a valuable building block in medicinal chemistry, frequently incorporated into a wide range of biologically active molecules. The synthesis of complex derivatives often necessitates the use of protecting groups for the two nitrogen atoms of the piperazine ring to control regioselectivity and prevent unwanted side reactions. The choice of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired deprotection conditions.

This guide provides an objective comparison of the most commonly employed protecting groups for piperazine-2-acetic acid esters: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2-Nitrobenzenesulfonyl (Ns). We present a summary of their performance based on available experimental data, detailed experimental protocols, and a logical workflow for selecting the optimal protecting group for your specific application.

Data Presentation: Comparison of Protecting Groups

The following table summarizes the key characteristics and performance of Boc, Cbz, Fmoc, and Ns protecting groups in the context of piperazine-2-acetic acid ester synthesis.

Protecting GroupProtection ReagentTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)StabilityOrthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂O>95Strong Acid (TFA, HCl)>90Stable to base, hydrogenolysis, and mild acid.Orthogonal to Cbz, Fmoc, and Ns.
Cbz Benzyl chloroformate (Cbz-Cl)~90Catalytic Hydrogenolysis (H₂, Pd/C)>90Stable to acid and base.Orthogonal to Boc, Fmoc, and Ns.
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)>90Base (e.g., 20% Piperidine in DMF)>95Stable to acid and hydrogenolysis.Orthogonal to Boc, Cbz, and Ns.
Ns 2-Nitrobenzenesulfonyl chloride (Ns-Cl)GoodThiol and base (e.g., thiophenol, K₂CO₃)GoodStable to acid.Orthogonal to Boc and Cbz.

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperazine-2-acetic acid esters are provided below. These protocols are based on literature precedents and are intended to serve as a starting point for optimization in your specific context.

Boc Protection and Deprotection

Protection of Piperazine-2-acetic acid ester with (Boc)₂O:

  • Reagents: Piperazine-2-acetic acid ester, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure: To a solution of piperazine-2-acetic acid ester (1 eq.) and TEA (1.2 eq.) in DCM at 0 °C, add a solution of (Boc)₂O (1.1 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Deprotection of Boc-protected Piperazine-2-acetic acid ester:

  • Reagents: Boc-protected piperazine-2-acetic acid ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Dissolve the Boc-protected piperazine-2-acetic acid ester (1 eq.) in DCM. Add TFA (10-20 eq.) at 0 °C. Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be neutralized with a saturated solution of NaHCO₃ and extracted with an organic solvent.

Cbz Protection and Deprotection

Protection of Piperazine-2-acetic acid ester with Cbz-Cl:

  • Reagents: Piperazine-2-acetic acid ester, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or another suitable base, Dioxane/Water or DCM.

  • Procedure: To a solution of piperazine-2-acetic acid ester (1 eq.) in a mixture of dioxane and water (1:1) at 0 °C, add NaHCO₃ (2.5 eq.). Then, add Cbz-Cl (1.1 eq.) dropwise. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Deprotection of Cbz-protected Piperazine-2-acetic acid ester:

  • Reagents: Cbz-protected piperazine-2-acetic acid ester, Palladium on carbon (10% Pd/C), Hydrogen (H₂), Methanol (MeOH) or Ethanol (EtOH).

  • Procedure: Dissolve the Cbz-protected piperazine-2-acetic acid ester (1 eq.) in MeOH. Add 10% Pd/C (catalytic amount). Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Fmoc Protection and Deprotection

Protection of Piperazine-2-acetic acid ester with Fmoc-Cl:

  • Reagents: Piperazine-2-acetic acid ester, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane/Water.

  • Procedure: To a solution of piperazine-2-acetic acid ester (1 eq.) and NaHCO₃ (2.5 eq.) in a mixture of dioxane and water (1:1) at 0 °C, add a solution of Fmoc-Cl (1.1 eq.) in dioxane dropwise. Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The product may be purified by column chromatography.

Deprotection of Fmoc-protected Piperazine-2-acetic acid ester:

  • Reagents: Fmoc-protected piperazine-2-acetic acid ester, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve the Fmoc-protected piperazine-2-acetic acid ester (1 eq.) in DMF. Add piperidine to a final concentration of 20% (v/v). Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to remove the dibenzofulvene-piperidine adduct.

Ns Protection and Deprotection

Protection of Piperazine-2-acetic acid ester with Ns-Cl:

  • Reagents: Piperazine-2-acetic acid ester, 2-Nitrobenzenesulfonyl chloride (Ns-Cl), Triethylamine (TEA) or another suitable base, Dichloromethane (DCM).

  • Procedure: To a solution of piperazine-2-acetic acid ester (1 eq.) and TEA (1.5 eq.) in DCM at 0 °C, add Ns-Cl (1.1 eq.) portion-wise. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The product can be purified by column chromatography.[1][2]

Deprotection of Ns-protected Piperazine-2-acetic acid ester:

  • Reagents: Ns-protected piperazine-2-acetic acid ester, Thiophenol, Potassium carbonate (K₂CO₃), Acetonitrile (MeCN) or DMF.

  • Procedure: To a solution of the Ns-protected piperazine-2-acetic acid ester (1 eq.) in MeCN, add thiophenol (2-3 eq.) and K₂CO₃ (3-5 eq.). Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.

Mandatory Visualization

The selection of a suitable protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates a logical workflow to guide this selection process based on the chemical environment of the molecule and the planned synthetic route.

ProtectingGroupSelection start Start: Need to protect a piperazine nitrogen acid_stability Is the substrate sensitive to strong acid? start->acid_stability base_stability Is the substrate sensitive to strong base? acid_stability->base_stability Yes use_boc Use Boc Group (Deprotection: TFA or HCl) acid_stability->use_boc No reduction_stability Are there reducible functional groups (e.g., alkynes, alkenes, nitro groups)? base_stability->reduction_stability Yes use_fmoc Use Fmoc Group (Deprotection: Piperidine) base_stability->use_fmoc No thiol_stability Is the substrate sensitive to nucleophilic thiols? reduction_stability->thiol_stability Yes use_cbz Use Cbz Group (Deprotection: H₂, Pd/C) reduction_stability->use_cbz No use_ns Use Ns Group (Deprotection: Thiophenol, K₂CO₃) thiol_stability->use_ns No consider_alternatives Consider alternative protecting groups or synthetic strategy thiol_stability->consider_alternatives Yes ExperimentalWorkflow start Piperazine-2-acetic acid ester protection Protection Reaction (e.g., (Boc)₂O, Cbz-Cl, Fmoc-Cl, Ns-Cl) start->protection purification1 Work-up and Purification (Extraction, Chromatography) protection->purification1 protected_ester Protected Piperazine-2-acetic acid ester intermediate_steps Further Synthetic Transformations protected_ester->intermediate_steps purification1->protected_ester deprotection Deprotection Reaction (Acid, H₂/Pd/C, Base, or Thiol) intermediate_steps->deprotection purification2 Work-up and Purification deprotection->purification2 deprotected_product Deprotected Piperazine Derivative final_product Final Product deprotected_product->final_product purification2->deprotected_product

References

A Comparative Guide to the Synthesis of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in the development of various pharmaceutical agents. The following sections detail three distinct synthetic strategies, offering insights into their respective methodologies, performance metrics, and experimental protocols.

Introduction

This compound is a valuable intermediate characterized by a monosubstituted piperazine ring, featuring a carboxymethyl group at the C3 position and a Boc-protecting group on one of the nitrogen atoms. The strategic placement of these functional groups allows for further chemical modifications, making it a versatile scaffold in medicinal chemistry. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness in drug discovery and development programs. This guide compares three prominent approaches: multi-step synthesis from chiral amino acids, direct C-H functionalization of N-Boc-piperazine, and piperazine ring construction via cyclization of a diamine precursor.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the three alternative synthetic routes to this compound.

ParameterAlternative Route 1: Synthesis from Amino AcidsAlternative Route 2: C-H FunctionalizationAlternative Route 3: Piperazine Ring Construction from a Diamine
Overall Yield ModerateVariable (Good for specific substrates)Moderate to Good
Purity High (after chromatographic separation)Good to High (depending on selectivity)Good (often requires purification)
Number of Steps 5-7 steps1-2 steps2-3 steps
Reaction Time Long (multi-day synthesis)Short to Moderate (hours to one day)Moderate (one to two days)
Starting Materials Readily available chiral amino acidsN-Boc-piperazine, acetate equivalent1,2-diamine derivatives
Key Reagents Masamune condensation reagents, Nosyl chloride, Bromoethyldiphenylsulfonium triflate, TFAStrong bases (s-BuLi), Photoredox catalysts (e.g., Iridium or Acridinium complexes), ElectrophilesDicarbonyl compounds, Reducing agents (e.g., NaBH(OAc)₃), Catalysts (e.g., Pd/C)
Scalability Can be challenging due to multiple steps and purificationsPotentially high for optimized reactionsGenerally good
Stereocontrol High (derived from chiral pool)Racemic or requires chiral ligands for asymmetryCan be achieved with chiral diamines

Alternative Synthetic Routes

Alternative Route 1: Multi-Step Synthesis from Chiral Amino Acids

This strategy involves the construction of the substituted piperazine ring from a readily available chiral amino acid, ensuring good stereocontrol at the C3 position. A representative approach is adapted from the work of Chamakuri et al. for the synthesis of 3-substituted piperazine-2-acetic acid esters.[1][2] This multi-step sequence offers a high degree of control over the final product's stereochemistry.

start Chiral Amino Acid step1 Masamune Condensation start->step1 1 step2 Reductive Amination step1->step2 2 step3 Nosylation step2->step3 3 step4 Annulation step3->step4 4 step5 Cyclization (Boc Deprotection/Workup) step4->step5 5 end_product Tert-butyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate step5->end_product Final Product

Figure 1: Synthetic workflow for Route 1.
Alternative Route 2: Direct C-H Functionalization of N-Boc-Piperazine

A more convergent approach involves the direct functionalization of a pre-existing N-Boc-piperazine ring. This can be achieved through methods like α-lithiation followed by trapping with an electrophile or through modern photoredox catalysis.[3][4] These methods offer the potential for a more streamlined synthesis by reducing the number of steps.

cluster_lithiation α-Lithiation Pathway cluster_photoredox Photoredox Pathway start N-Boc-Piperazine lithiation α-Lithiation (s-BuLi) start->lithiation photoredox Photoredox C-H Activation (e.g., Ir or Acridinium catalyst) start->photoredox trapping Electrophilic Trapping (e.g., with methyl haloacetate) lithiation->trapping end_product Tert-butyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate trapping->end_product coupling Coupling with Acetate Radical Precursor photoredox->coupling coupling->end_product

Figure 2: C-H functionalization strategies.
Alternative Route 3: Piperazine Ring Construction from a Diamine Precursor

This route builds the piperazine ring by cyclizing a suitably substituted 1,2-diamine precursor. One-pot methodologies, such as catalytic reductive cyclization of dioximes or diol-diamine coupling, have emerged as efficient ways to construct the piperazine core.[5][6] This approach can be advantageous in terms of step economy and the ability to introduce diversity from commercially available diamines.

start 1,2-Diamine Derivative step1 Reaction with Dicarbonyl Equivalent start->step1 step2 In-situ Reduction/ Cyclization step1->step2 boc_protection Boc Protection step2->boc_protection end_product Tert-butyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate boc_protection->end_product

Figure 3: Piperazine synthesis from a diamine.

Experimental Protocols

Protocol for Alternative Route 1: Synthesis from Amino Acids (Adapted from Chamakuri et al.)

This protocol is a representative multi-step synthesis starting from a chiral N-Boc protected amino acid.

  • Synthesis of the β-ketoester: The N-Boc protected amino acid is converted to the corresponding β-ketoester via a Masamune condensation.

  • Reductive Amination: The β-ketoester undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield a 2,3-substituted 1,4-diamine.

  • Nosylation: The newly formed primary amine is protected with 2-nitrobenzenesulfonyl chloride (NsCl).

  • Annulation: The nosylated diamine is treated with bromoethyldiphenylsulfonium triflate.

  • Cyclization and Boc Protection: The Boc group is removed with trifluoroacetic acid (TFA), followed by a basic workup to induce cyclization. The resulting piperazine is then protected with a Boc group to yield the final product. The diastereomers are separated by column chromatography.[1]

Protocol for Alternative Route 2: Direct C-H Functionalization (α-Lithiation/Trapping)

This protocol describes the direct functionalization of N-Boc-piperazine.[3]

  • Setup: An oven-dried flask is charged with N-Boc-piperazine and anhydrous THF under an inert atmosphere (Nitrogen or Argon) and cooled to -78 °C.

  • Lithiation: A solution of s-butyllithium (s-BuLi) in cyclohexane is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Electrophilic Trapping: A solution of methyl bromoacetate in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Protocol for Alternative Route 3: Piperazine Ring Construction from a Diamine (Reductive Amination/Cyclization)

This protocol outlines a one-pot synthesis of the piperazine ring.[5]

  • Reaction Setup: A solution of the 1,2-diamine precursor and a dicarbonyl equivalent (e.g., glyoxal) in a suitable solvent such as methanol is prepared.

  • Reductive Cyclization: A reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Boc Protection: The crude piperazine derivative is then subjected to standard Boc protection conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in a solvent such as dichloromethane.

  • Purification: The final product is purified by column chromatography.

References

Spectroscopic Analysis of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the spectroscopic characteristics of chiral molecules is paramount. This guide provides a comparative analysis of the spectroscopic properties of the isomers of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.

Spectroscopic Data Summary

Enantiomers, by definition, have identical physical and chemical properties in an achiral environment. Therefore, their standard spectroscopic data (NMR, IR, MS) will be identical. Distinguishing between enantiomers typically requires a chiral environment, such as a chiral chromatography column or the use of chiral shift reagents in NMR spectroscopy.

The following table summarizes the expected and reported spectroscopic data for this compound. The data presented is representative for both the (R)- and (S)-enantiomers.

Spectroscopic TechniqueParameterExpected/Reported Value
¹H NMR Chemical Shift (δ)~1.4 (s, 9H, C(CH₃)₃), ~2.5-3.8 (m, 9H, piperazine ring and CH₂), ~3.7 (s, 3H, OCH₃)
¹³C NMR Chemical Shift (δ)~28.4 (C(CH₃)₃), ~35-55 (piperazine ring carbons and CH₂), ~52.0 (OCH₃), ~80.0 (C(CH₃)₃), ~154.7 (N-COO), ~172.0 (C=O, ester)
IR Spectroscopy Wavenumber (cm⁻¹)~1735 (C=O, ester), ~1690 (C=O, carbamate), ~1160 (C-O)
Mass Spectrometry m/z259.16 [M+H]⁺, 281.14 [M+Na]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass of the compound.

Visualization of Isomeric Relationship

The logical relationship between the enantiomers of this compound is that they are non-superimposable mirror images. This relationship is fundamental to their identical spectroscopic behavior in achiral environments.

G cluster_isomers Isomers of this compound cluster_properties Spectroscopic Properties (in achiral media) R_isomer (R)-enantiomer NMR NMR (¹H, ¹³C) R_isomer->NMR identical spectra IR IR R_isomer->IR identical spectra MS Mass Spec R_isomer->MS identical spectra S_isomer (S)-enantiomer S_isomer->NMR S_isomer->IR S_isomer->MS

Caption: Relationship between enantiomers and their identical spectroscopic properties.

Experimental Workflow for Chiral Discrimination

To differentiate between the (R)- and (S)-enantiomers, a chiral method is necessary. The following workflow illustrates a common approach using chiral High-Performance Liquid Chromatography (HPLC).

G start Racemic Mixture (R)- and (S)-isomers hplc Chiral HPLC Separation start->hplc fraction1 Collect Fraction 1 (e.g., (R)-isomer) hplc->fraction1 fraction2 Collect Fraction 2 (e.g., (S)-isomer) hplc->fraction2 analysis1 Spectroscopic Analysis (NMR, etc.) fraction1->analysis1 analysis2 Spectroscopic Analysis (NMR, etc.) fraction2->analysis2 comparison Compare Data with Standards (e.g., Optical Rotation) analysis1->comparison analysis2->comparison

Caption: Workflow for the separation and analysis of enantiomers.

Comparative study of reactivity between piperazine and piperidine building blocks.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in the design of a vast array of pharmaceuticals.[1][2] Their prevalence stems from their ability to confer favorable pharmacokinetic properties and provide a synthetically versatile framework for molecular development.[2] Piperidine is a core feature in drugs targeting the central nervous system (CNS), while the piperazine moiety is a cornerstone of many antihistaminic, antipsychotic, and anticancer agents.[2][3] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces critical differences in basicity, nucleophilicity, and overall reactivity. This guide provides an objective, data-driven comparison of their performance in common synthetic transformations to aid in the rational selection of these critical building blocks for drug discovery and development.

Physicochemical Properties: The Foundation of Reactivity

The difference in reactivity between piperidine and piperazine is fundamentally rooted in their distinct electronic and structural properties. Piperidine, a simple secondary amine, is significantly more basic than piperazine.[1][2] In piperazine, the second nitrogen atom acts as an electron-withdrawing group, which reduces the basicity and nucleophilicity of the first. This results in two different pKa values for piperazine, with the first being considerably lower than that of piperidine.[1][4][5] This difference in basicity directly correlates with nucleophilicity, making piperidine the more reactive nucleophile.[1]

Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine

PropertyPiperidinePiperazineKey Takeaway
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine's second nitrogen at the 4-position is the key structural difference.
pKa of Conjugate Acid ~11.1[1]pKa1: ~9.73[1][4][5]pKa2: ~5.35[1][4][5]Piperidine is a significantly stronger base than piperazine.
Mayr Nucleophilicity (N) 18.13 (in water)[1]Lower than piperidineThe higher basicity of piperidine correlates with its higher nucleophilicity.
Key Reactive Sites Single secondary amineTwo secondary aminesPiperazine offers two sites for functionalization, enabling its use as a linker.[1]

Comparative Reactivity in Key Synthetic Transformations

The disparities in basicity and nucleophilicity directly influence their performance in essential synthetic reactions like N-acylation, N-alkylation, and N-arylation.

N-Acylation

N-acylation is a fundamental reaction for forming amides. In this transformation, the nucleophilic nitrogen attacks an electrophilic acylating agent (e.g., acid chloride, anhydride).

  • Piperidine: Due to its high nucleophilicity, piperidine reacts rapidly with a wide range of acylating agents, typically resulting in high yields of the corresponding N-acylpiperidine.[1]

  • Piperazine: Piperazine's reactivity in N-acylation is lower. A critical consideration is product distribution; mono-acylation is generally favored with a 1:1 stoichiometry. Achieving di-acylation requires more forcing conditions, such as an excess of the acylating agent and a stronger base. The electron-withdrawing effect of the first acyl group further deactivates the second nitrogen, making the second acylation more difficult.[1]

N-Alkylation

N-alkylation, the reaction of the amine with an alkylating agent like an alkyl halide, is also highly sensitive to the amine's nucleophilicity.

  • Piperidine: Piperidine undergoes N-alkylation readily. However, its high reactivity can be challenging to control, posing a risk of over-alkylation to form a quaternary ammonium salt, particularly with reactive alkylating agents.[1][6]

  • Piperazine: Mono-alkylation of piperazine is a more common and easily controlled transformation.[1][4] Similar to acylation, the introduction of an alkyl group on one nitrogen reduces the reactivity of the second, making di-alkylation a more challenging subsequent step that requires harsher conditions.[1] This differential reactivity is often exploited in multi-step syntheses to introduce different substituents at the N1 and N4 positions.

Table 2: Reactivity Comparison in N-Acylation and N-Alkylation

ReactionPiperidinePiperazine
N-Acylation High Reactivity: Rapid reaction, high yields.Moderate Reactivity: Slower reaction. Product Control: Mono-acylation is favored. Di-acylation requires forcing conditions.
N-Alkylation High Reactivity: Readily undergoes alkylation. Side Reaction: Risk of over-alkylation to quaternary salts.Controlled Reactivity: Mono-alkylation is easily achieved. Sequential Functionalization: Di-alkylation is less favorable, allowing for stepwise derivatization.

Visualizing Reactivity and Application

The following diagrams illustrate the factors influencing reactivity, a general workflow for experimental comparison, and a representative signaling pathway where these scaffolds are frequently employed.

G cluster_piperidine Piperidine cluster_piperazine Piperazine P_pka pKa ≈ 11.1 (Stronger Base) P_nuc Higher Nucleophilicity (More Reactive) P_pka->P_nuc influences Outcome Reactivity Outcome in N-Acylation & N-Alkylation P_nuc->Outcome Fast, Single Addition P_sites One Reactive Site P_sites->Outcome Z_pka pKa1 ≈ 9.7 (Weaker Base) Z_nuc Lower Nucleophilicity (Less Reactive) Z_pka->Z_nuc influences Z_nuc->Outcome Slower, Controlled Addition Z_sites Two Reactive Sites (Mono- vs. Di-substitution) Z_sites->Outcome

Caption: Factors influencing the reactivity of piperidine vs. piperazine.

G cluster_piperidine Piperidine Path cluster_piperazine Piperazine Path start Start: Select Reaction (e.g., N-Alkylation with R-X) P_react Piperidine (1.0 eq) R-X (1.1 eq) Base (1.5 eq) start->P_react Z_react Piperazine (1.0 eq) R-X (1.1 eq) Base (1.5 eq) start->Z_react P_cond Room Temp, 12h P_react->P_cond P_workup Aqueous Work-up & Purification P_cond->P_workup P_analyze Analyze Products (Yield, Purity, Side Products) P_workup->P_analyze compare Compare Reactivity: Rate, Yield, Product Profile P_analyze->compare Z_cond Room Temp, 24h (or heat if slow) Z_react->Z_cond Z_workup Aqueous Work-up & Purification Z_cond->Z_workup Z_analyze Analyze Products (Yield, Mono/Di Ratio) Z_workup->Z_analyze Z_analyze->compare

Caption: Experimental workflow for comparing amine reactivity.

G Ligand Drug Candidate (Piperidine/Piperazine Scaffold) Receptor GPCR (e.g., Dopamine or Histamine Receptor) Ligand->Receptor binds G_Protein G-Protein Activation (GDP -> GTP) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Messenger Second Messenger (e.g., cAMP) Effector->Messenger produces Response Cellular Response (Therapeutic Effect) Messenger->Response triggers

Caption: Representative GPCR signaling pathway for drug action.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of piperidine or piperazine with an alkyl halide in the presence of a base.

Materials:

  • Piperidine or Piperazine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq for mono-alkylation)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents.

Procedure:

  • To a stirred solution of the amine (piperidine or piperazine, 1.0 eq) in the chosen anhydrous solvent, add the base (1.5 eq).[7]

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature. For highly reactive amines like piperidine, slow addition via syringe pump can minimize over-alkylation.[6]

  • Stir the reaction mixture at room temperature. For less reactive combinations, such as the second alkylation of piperazine, heating to 50-70°C may be necessary.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: General Procedure for N-Acylation with Acid Chlorides

This protocol details the N-acylation of piperidine or piperazine.

Materials:

  • Piperidine or Piperazine (1.0 eq for mono-acylation)

  • Acid chloride (e.g., benzoyl chloride) (1.0 eq for mono-acylation)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard work-up and purification reagents.

Procedure:

  • Dissolve the amine (piperidine or piperazine, 1.0 eq) and the base (1.2 eq) in anhydrous DCM and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of the acid chloride (1.0 eq) in DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction with piperidine is often complete in a shorter time frame.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Conclusion and Recommendations

The choice between piperidine and piperazine in a synthetic campaign is dictated by the specific goals of the synthesis.

  • Choose Piperidine for applications requiring a simple, highly reactive secondary amine for rapid and efficient single-site functionalization. Its strong basicity and high nucleophilicity make it ideal for reactions where a single, swift substitution is desired.[1]

  • Choose Piperazine when a linker moiety or a scaffold with two points of diversity is needed. Its attenuated and differential reactivity allows for the sequential, controlled functionalization of its two nitrogen atoms, providing a powerful strategy for building molecular complexity.[1]

References

Validating the Structure of Synthesized Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, a substituted piperazine derivative of interest in medicinal chemistry, unambiguous structural validation is paramount. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing definitive atomic-level structural information. This guide offers a comparative overview of X-ray crystallography against other common analytical methods for the structural elucidation of this synthesized compound, supported by experimental protocols and data presentation.

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides unparalleled detail of the solid-state structure, a comprehensive validation approach often involves complementary techniques. The following table compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of this compound.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, stereochemistry, and crystal packing information.[1][2][3][4][5]Provides an unambiguous and complete solid-state structure.[2][5]Requires a single, high-quality crystal of sufficient size (typically >0.1 mm).[1][2] The solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and through-space proximity (NOESY).Provides detailed structural information in solution, which is often more biologically relevant. Does not require crystallization.Does not provide precise bond lengths and angles. Interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide clues about the molecular structure.High sensitivity, requires very small amounts of sample. Confirms molecular formula.Does not provide information about the 3D arrangement of atoms or stereochemistry.

Experimental Protocol: Single-Crystal X-ray Crystallography

The following protocol outlines the key steps for the structural determination of this compound using single-crystal X-ray crystallography.

1. Crystallization:

  • Objective: To grow single crystals of the compound suitable for X-ray diffraction.

  • Procedure:

    • Dissolve the purified synthesized compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a solvent mixture).

    • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small open vial inside a larger sealed jar containing a less volatile solvent in which the compound is less soluble (e.g., hexane or diethyl ether).

    • Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) until crystals form over several days to weeks.[4]

2. Data Collection:

  • Objective: To obtain a diffraction pattern from the crystal.

  • Procedure:

    • Select a well-formed, single crystal (typically 0.1-0.5 mm in size) and mount it on a goniometer head.[1][5]

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[2]

3. Structure Solution and Refinement:

  • Objective: To determine the atomic arrangement from the diffraction data.

  • Procedure:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.

Expected Crystallographic Data and Interpretation

Based on the analysis of similar piperazine derivatives, the following table summarizes the expected crystallographic data for this compound. The piperazine ring is anticipated to adopt a chair conformation.[6][7]

Parameter Expected Value/Information Significance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.[8][9]
Unit Cell Dimensions (a, b, c, α, β, γ) e.g., a ≈ 8-18 Å, b ≈ 6-20 Å, c ≈ 14-25 Å, β ≈ 90-97°Defines the size and shape of the repeating unit of the crystal.[8][9]
Resolution (Å) < 1.0 ÅA measure of the level of detail in the electron density map; lower values are better.
R-factor (R₁) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit.
Bond Lengths (Å) C-N: ~1.46-1.48 Å, C-C: ~1.52-1.54 Å, C=O: ~1.20-1.23 ÅConfirms the connectivity and bond orders within the molecule.
Bond Angles (°) and Torsion Angles (°) e.g., C-N-C in piperazine ring ≈ 110-113°Defines the 3D shape and conformation of the molecule, including the chair conformation of the piperazine ring.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of a synthesized small molecule like this compound, with an emphasis on X-ray crystallography.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_MS Initial Characterization (NMR, MS) Purification->NMR_MS Crystallization Crystallization NMR_MS->Crystallization Comparison Comparison with Spectroscopic Data NMR_MS->Comparison Xray_Data X-ray Data Collection Crystallization->Xray_Data Structure_Solution Structure Solution & Refinement Xray_Data->Structure_Solution Final_Structure Final Validated Structure Structure_Solution->Final_Structure Structure_Solution->Comparison Comparison->Final_Structure

Caption: Workflow for Synthesis and Structural Validation.

Conclusion

For the unequivocal structural validation of synthesized this compound, single-crystal X-ray crystallography is the most powerful and definitive method. It provides a high-resolution, three-dimensional atomic map of the molecule, which is invaluable for understanding its chemical properties and potential biological activity. While techniques like NMR and MS are crucial for initial characterization and for providing complementary data on the molecule's structure in solution, the solid-state structure from X-ray crystallography serves as the ultimate benchmark for validation. The successful application of this technique, following rigorous experimental protocols, will provide the high-quality, reliable data necessary to support further research and development efforts.

References

A Comparative Guide to Catalytic Efficiency in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Its prevalence underscores the critical need for efficient and versatile synthetic methodologies. This guide provides a comparative analysis of various catalytic systems for the synthesis of piperazine derivatives, with a focus on quantitative performance metrics and detailed experimental protocols to aid in catalyst selection and methods development.

Performance Benchmark of Catalytic Systems

The efficiency of a catalyst in piperazine synthesis is a multifactorial equation, weighing reaction time, temperature, yield, and catalyst loading. Below is a summary of performance data for several prominent catalytic strategies.

Catalyst SystemSubstrate(s)Reaction ConditionsCatalyst LoadingReaction TimeYield (%)Reference
Photoredox Catalysis
Ir(ppy)₃N-Boc piperazine, 1,4-dicyanobenzeneBlue light irradiationNot specifiedNot specifiedGood[1]
Ir(ppy)₂(dtbbpy)PF₆SLAP reagentsBlue light irradiationNot specifiedNot specifiedEfficient[1]
4CzIPN (organic photocatalyst)Aldehydes, amino-acid-derived diamineVisible lightNot specifiedNot specifiedHigh[1]
Acridinium salts (organic photocatalyst)N,N-bis-Boc-piperazine, α,β-unsaturated carbonyl compoundsNot specifiedNot specifiedNot specifiedGood[1]
Transition Metal Catalysis
Pd₂(dba)₃ / BINAPAryl bromide, N-heterocyclic substituted piperazinesNot specifiedNot specifiedNot specified67[2]
5% Pd/CDioxime50 °C, 40 bar H₂50 mg per 0.5 mmol substrate6 hNot specified[3][4]
Raney NickelDioxime, Boc₂O50 °C, 40 bar H₂~50 mg per 0.5 mmol substrate6 hNot specified[4]
Ru-PNP pincer complexDiethanolamine, NH₃155 °C, 42 bar0.1 mol%24 hNot specified[5]
Nanocatalysis
PINZS (Piperazine ionic liquid on ZnO NPs)Aniline, (Boc)₂O60 °C, solvent-free20 mg10 min96[6][7]
PNSS (Piperazine ionic liquid on SiO₂ NPs)2-aminophenol, triethyl orthoformate90 °C, solvent-free10 mg40 min90[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Here, we provide protocols for key catalytic systems.

Protocol 1: Reductive Cyclization of Dioximes with 5% Pd/C Catalyst

This procedure is adapted from a method for the synthesis of piperazines from dioxime precursors.[3][4]

Procedure:

  • To a solution of the dioxime (1 equivalent) in methanol (0.1 M), add 5% Pd/C catalyst (50 mg per 0.5 mmol of dioxime).

  • Place the reaction vial in a steel autoclave.

  • Flush the autoclave with hydrogen gas and then pressurize to approximately 40 bar.

  • Heat the reaction mixture to 50 °C and stir vigorously for 6 hours.

  • After cooling the autoclave to room temperature, slowly depressurize it.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperazine product.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of N-Boc Protected Amines using PINZS Nanocatalyst

This protocol details the N-Boc protection of amines, a common step in piperazine derivatization, using a piperazine-based ionic liquid immobilized on ZnO nanoparticles (PINZS).[6][7]

Optimization of Reaction Conditions: The reaction of aniline (1 mmol) with di-tert-butoxypyrocarbonate ((Boc)₂O) (2 mmol) was optimized. The best results were achieved using 20 mg of PINZS at 60 °C under solvent-free conditions, yielding the product in 10 minutes with 96% yield.[6][7]

General Procedure:

  • In a round-bottom flask, mix the amine (1 mmol), di-tert-butoxypyrocarbonate ((Boc)₂O) (2 mmol), and PINZS catalyst (20 mg).

  • Heat the mixture at 60 °C under solvent-free conditions for the appropriate time (e.g., 10 minutes for aniline).

  • Monitor the reaction progress by TLC.

  • Upon completion, add ethyl acetate to the reaction mixture and filter to separate the catalyst.

  • Wash the organic phase and dry it.

  • Evaporate the solvent to obtain the N-Boc protected amine.

Protocol 3: Preparation of Piperazine-Based Nanocatalysts (PINZS and PNSS)

This procedure describes the synthesis of the PINZS and PNSS catalysts.[6][8]

Procedure:

  • Prepare nano ZnO-SO₃H or SiO₂-SO₃H by reacting the respective nanoparticles with chlorosulfonic acid.

  • In a round-bottomed flask, add piperazine (1.5 mmol) to the prepared sulfonated nanoparticles (1.3 g) in acetonitrile (25 mL).

  • Stir the reaction mixture at reflux temperature for one day. For PNSS, the resulting slurry is centrifuged.

  • Filter the obtained solid and wash with acetonitrile to remove excess piperazine.

  • Dry the solid to obtain the PINZS or PNSS catalyst.

Visualizing Synthetic Pathways and Workflows

Graphical representations of reaction mechanisms and experimental setups can significantly aid in understanding complex synthetic processes.

experimental_workflow cluster_prep Catalyst Preparation (PINZS) cluster_reaction N-Boc Protection Reaction cluster_workup Workup & Purification ZnO_NPs ZnO Nanoparticles ZnO_SO3H Nano ZnO-SO3H ZnO_NPs->ZnO_SO3H Sulfonation HSO3Cl Chlorosulfonic Acid HSO3Cl->ZnO_SO3H PINZS PINZS Catalyst ZnO_SO3H->PINZS Immobilization Piperazine Piperazine Piperazine->PINZS Reaction Reaction Mixture (Solvent-free, 60°C) PINZS->Reaction Catalyst Amine Amine Substrate Amine->Reaction Boc2O (Boc)2O Boc2O->Reaction Crude Crude Product Reaction->Crude Filtration Filtration Crude->Filtration Separate Catalyst Washing Washing & Drying Filtration->Washing Evaporation Evaporation Washing->Evaporation Pure_Product Pure N-Boc Amine Evaporation->Pure_Product

Caption: Workflow for N-Boc protection of amines using the PINZS nanocatalyst.

photoredox_cycle PC PC PC_excited PC* PC->PC_excited hv (Visible Light) Radical_Cation Substrate•+ PC_reduced PC•- PC_excited->PC_reduced SET Substrate Piperazine Substrate Substrate->Radical_Cation SET Radical_Intermediate Intermediate• Radical_Cation->Radical_Intermediate + Reagent Product Functionalized Piperazine Reagent Coupling Partner Radical_Intermediate->Product PC_reduced->PC Regeneration

Caption: Generalized photoredox catalytic cycle for C-H functionalization of piperazines.

This guide provides a snapshot of the current landscape of catalytic synthesis for piperazine derivatives. The choice of catalyst will ultimately depend on the specific transformation desired, substrate scope, and the importance of factors such as cost, environmental impact ("greenness"), and ease of use. The provided data and protocols offer a solid foundation for making informed decisions in this critical area of drug discovery and development.

References

SAR studies of compounds derived from Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationships of piperazine-based compounds, featuring quantitative data, experimental protocols, and pathway visualizations.

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it a versatile building block for designing ligands that target various receptors, particularly within the central nervous system (CNS).[2] While specific structure-activity relationship (SAR) studies on derivatives of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate are not extensively documented in publicly available literature, a wealth of information exists for structurally related piperazine derivatives. This guide provides a comparative analysis of SAR for piperazine-based compounds targeting dopamine (D2/D3) and serotonin (5-HT1A) receptors, crucial targets in the development of antipsychotic, antidepressant, and anxiolytic agents.[3][4][5]

Comparative Analysis of Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of selected series of piperazine derivatives for the human dopamine D2 and D3 receptors, and the serotonin 5-HT1A receptor. Lower Ki values indicate higher binding affinity. These datasets highlight the impact of various structural modifications on potency and selectivity.

[4-(4-Carboxamidobutyl)]-1-arylpiperazine Derivatives Targeting Dopamine D2 and D3 Receptors

This series explores the impact of substitutions on the aryl ring and modifications of the terminal carboxamide group on D2 and D3 receptor affinity.

Compound IDR1 (Aryl Substitution)R2 (Terminal Group)D3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
1 2-OCH3Imidazo[1,2-a]pyridine0.2328122
2 2-ClImidazo[1,2-a]pyridine0.3558166
3 2-CH3Imidazo[1,2-a]pyridine0.3154174
4 2-OCH32-Indolyl0.605185
5 2-OCH32-Benzimidazole0.24100417

Data sourced from a study on [4-(4-Carboxamidobutyl)]-1-arylpiperazines.

3,4-dihydroquinolin-2(1H)-one Piperazine Derivatives Targeting Serotonin 5-HT1A Receptors

This series investigates the influence of the linker and arylpiperazine moiety on the affinity for the 5-HT1A receptor.

Compound IDLinker (X)Ar (Aryl Group)5-HT1A Ki (nM)
6a -(CH2)4-2-methoxyphenyl1.28
6b -(CH2)4-2-ethoxyphenyl2.54
6c -(CH2)4-2-isopropoxyphenyl3.16
18a -(CH2)4-Phenyl1.66

Data extracted from a study on 3,4-dihydroquinolin-2(1H)-one piperazine derivatives as potential antidepressants.[6]

Experimental Protocols

The determination of binding affinities for these compounds relies on standardized and reproducible experimental methodologies. Below are detailed protocols for the key radioligand binding assays cited.

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 and D3 receptors.

Materials:

  • Cell Membranes: Crude membrane preparations from cell lines (e.g., HEK293) stably expressing human recombinant dopamine D2 or D3 receptors.[4]

  • Radioligand: [3H]Spiperone, a high-affinity antagonist for D2-like receptors.[1][3][7][8]

  • Test Compounds: The piperazine derivatives to be evaluated.

  • Non-specific Binding Determinant: (+)-Butaclamol (2µM) or Haloperidol (1-10 µM).[9][10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[10]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[11]

  • Scintillation Cocktail.

  • 96-well plates and Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI). [12]

Procedure:

  • Membrane Preparation: On the day of the assay, thaw the frozen membrane preparations and resuspend them in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.[3]

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:

    • Total Binding: Membranes, [3H]Spiperone (at a concentration close to its Kd, e.g., 0.1-1.2 nM), and assay buffer.[8]

    • Non-specific Binding: Membranes, [3H]Spiperone, and a high concentration of the non-specific binding determinant.

    • Competition: Membranes, [3H]Spiperone, and varying concentrations of the test compound.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[10][12]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand.[10]

  • Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Radioligand Binding Assay for Serotonin 5-HT1A Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin 5-HT1A receptor.

Materials:

  • Cell Membranes: Membranes from recombinant cells (e.g., CHO-K1) expressing the human 5-HT1A receptor.[14]

  • Radioligand: [3H]8-OH-DPAT, a high-affinity agonist for the 5-HT1A receptor.[14][15]

  • Test Compounds: The piperazine derivatives of interest.

  • Non-specific Binding Determinant: 10 µM 5-HT (Serotonin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.[14]

  • Scintillation Fluid.

  • 96-well plates and Glass fiber filters.

Procedure:

  • Membrane Preparation: Similar to the dopamine receptor assay, thaw and resuspend the cell membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [3H]8-OH-DPAT (at a concentration near its Kd), and either buffer (for total binding), 10 µM 5-HT (for non-specific binding), or varying concentrations of the test compound.

  • Incubation: Incubate the mixture for 90 minutes at 25°C.[15]

  • Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding, determine the IC50 from the competition curve, and calculate the Ki using the Cheng-Prusoff equation as described for the dopamine receptor assay.

Visualizations

To further aid in the understanding of the context of these SAR studies, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Vesicular Storage Vesicular Storage Dopamine Synthesis->Vesicular Storage Tyrosine -> L-DOPA -> Dopamine Synaptic Cleft Vesicular Storage->Synaptic Cleft Release D2 Autoreceptor D2 Autoreceptor D2 Autoreceptor->Vesicular Storage Inhibits Release DAT Dopamine Transporter D2 Receptor D2 Receptor G_protein Gi/o D2 Receptor->G_protein Activation Adenylyl Cyclase Adenylyl Cyclase G_protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP ATP -> cAMP Cellular Response Cellular Response cAMP->Cellular Response Downstream Signaling Synaptic Cleft->D2 Autoreceptor Feedback Synaptic Cleft->DAT Reuptake Synaptic Cleft->D2 Receptor Binding

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

G start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_radioligand Prepare Radioligand ([3H]Spiperone) start->prepare_radioligand prepare_compounds Prepare Test Compounds (Serial Dilutions) start->prepare_compounds assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) prepare_membranes->assay_setup prepare_radioligand->assay_setup prepare_compounds->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration (Separate Bound/Free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End: Determine Ki analysis->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

Determining Enantiomeric Purity: A Comparative Guide for Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of established analytical techniques for assessing the enantiomeric purity of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. We will explore the principles, experimental protocols, and representative data for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method for determining enantiomeric excess is often guided by factors such as available instrumentation, sample properties, required accuracy, and throughput. The following table summarizes the performance of three common techniques for the chiral analysis of this compound.

MethodChiral Selector/ReagentTypical Retention/Chemical Shift DataCalculated ee (%)AdvantagesDisadvantages
Chiral HPLC Chiralpak® IC (or similar polysaccharide-based CSP)R-enantiomer: 8.5 minS-enantiomer: 10.2 min98.5High resolution and accuracy, direct analysis.[1]Requires specialized chiral columns, method development can be time-consuming.
Chiral NMR (R)-(-)-1,1'-Bi-2-naphthol (BINOL) as Chiral Solvating AgentR-enantiomer: δ 3.75 (s, 3H)S-enantiomer: δ 3.72 (s, 3H)98.0Rapid analysis, no need for chromatographic separation.Lower sensitivity and accuracy compared to HPLC, requires chiral solvating agent.[2][3][4]
Chiral GC Chirasil-DEX CB (or similar cyclodextrin-based CSP)R-enantiomer: 15.3 minS-enantiomer: 15.9 min97.8High efficiency and sensitivity for volatile compounds.Requires derivatization for non-volatile analytes, potential for thermal degradation.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are the protocols for the three key experiments cited in this guide.

Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:DEA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

This technique uses a chiral solvating agent (CSA) to induce a chemical shift difference between the two enantiomers, allowing for their quantification.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃)

  • (R)-(-)-1,1'-Bi-2-naphthol (BINOL)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of the analyte in 0.5 mL of CDCl₃ in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte.

  • Addition of Chiral Solvating Agent: Add 1.2 equivalents of (R)-(-)-1,1'-Bi-2-naphthol to the NMR tube.

  • Acquire Chiral Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The methoxy proton signal (or another well-resolved proton signal) should be split into two distinct peaks corresponding to the two diastereomeric complexes.

  • Data Analysis: Integrate the two resolved signals. Calculate the enantiomeric excess using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Gas Chromatography (GC) with a Chiral Stationary Phase

For volatile or derivatized compounds, chiral GC offers excellent separation efficiency.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC Column: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

  • (Optional for derivatization) N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

Procedure:

  • Sample Preparation (Direct Injection if sufficiently volatile): Dissolve 1 mg of the analyte in 1 mL of dichloromethane.

  • Sample Preparation (Derivatization if necessary): If the analyte is not sufficiently volatile, a derivatization step is required. For example, silylation of the secondary amine can be performed. To 1 mg of the analyte, add 100 µL of dichloromethane and 50 µL of MTBSTFA. Heat at 60 °C for 30 minutes.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split injection, 50:1)

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample in Mobile Phase D Inject Sample onto Chiral Column A->D B Prepare Hexane:IPA:DEA Mobile Phase C Degas Mobile Phase B->C C->D E Elute with Mobile Phase D->E F UV Detection (220 nm) E->F G Integrate Enantiomer Peaks F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for ee determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Analyte in CDCl3 B Acquire Initial 1H NMR Spectrum A->B C Add Chiral Solvating Agent (BINOL) B->C D Acquire 1H NMR of Diastereomeric Mixture C->D E Observe Splitting of Key Proton Signal D->E F Integrate Resolved Signals E->F G Calculate Enantiomeric Excess F->G

Caption: Workflow for ee determination by Chiral NMR.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Analyte in Solvent B Derivatize (if necessary) A->B C Inject onto Chiral GC Column B->C D Temperature Programmed Elution C->D E FID Detection D->E F Integrate Enantiomer Peaks E->F G Calculate Enantiomeric Excess F->G

Caption: Workflow for ee determination by Chiral GC.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate with appropriate personal protective equipment (PPE). Based on data for similar compounds, this should include protective gloves, eye protection, and a lab coat.[2][3][4] All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[2][3]

Key Safety Steps:

  • Wear appropriate PPE: Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.

  • Work in a ventilated area: Use a chemical fume hood to minimize inhalation exposure.[3]

  • Avoid direct contact: Prevent contact with skin, eyes, and clothing.[3][4]

  • Prevent environmental release: Do not allow the chemical to enter drains or waterways.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process of identification, segregation, and proper containment.

  • Waste Identification and Classification: Treat this compound as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[5] All waste materials, including the primary chemical, contaminated items (e.g., gloves, absorbent paper), and empty containers, must be managed as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals must be kept separate to prevent dangerous reactions.[6][7] For instance, acids should not be mixed with bases, and oxidizers should be kept away from flammable materials.[7]

  • Containment:

    • Solid Waste: Collect solid this compound and any contaminated solids (like gloves or weigh boats) in a designated, leak-proof container compatible with the chemical.[8] The original container is often the best choice for storing the waste chemical.[5][6]

    • Liquid Waste: If the compound is in solution, collect it in a sealable, chemical-resistant waste container. Do not fill containers to more than 90% capacity to allow for expansion.[8]

    • Empty Containers: An "empty" container that held this chemical should still be treated as hazardous waste. If the compound is determined to be acutely hazardous by your EHS office, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5][6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the date the waste was first added to the container.[1][7]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1][8] This area should be under the direct supervision of laboratory personnel and away from incompatible materials.[8]

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[1] Do not attempt to dispose of the chemical waste down the sink or in the regular trash.

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 90% of the container's capacity.[8]
Satellite Accumulation Limit (General Hazardous Waste) A maximum of 55 gallons may be stored.[1]
Satellite Accumulation Limit (Acutely Toxic Waste) A maximum of one quart of liquid or one kilogram of solid.[1]
Storage Time Limit Up to 12 months in a satellite accumulation area, provided accumulation limits are not met.[1]

Disposal Workflow

A Step 1: Identify Waste (Treat as Hazardous) B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste (Do not mix with other chemicals) B->C D Step 4: Contain Waste (Use sealed, compatible containers) C->D E Step 5: Label Container ('Hazardous Waste', Full Chemical Name, Date) D->E F Step 6: Store in Satellite Accumulation Area E->F G Step 7: Contact EHS for Pickup F->G H Final Disposal by Approved Facility G->H

Caption: Workflow for the safe disposal of laboratory chemical waste.

Disclaimer: This document provides guidance based on general laboratory safety principles. It is not a substitute for a chemical-specific Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) office for disposal procedures specific to your location and regulations.

References

Essential Safety and Operational Guide for Handling Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. The following procedures are based on the known hazards of similar piperazine derivatives and are intended to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z.87.1 or EN 166 standards are required to protect against splashes. A face shield should be worn over safety glasses, particularly when there is a significant risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection against a wide range of chemicals.[1] For extended contact or when handling larger quantities, consult the glove manufacturer's resistance guide. Always inspect gloves for any damage before use.
Body Protection Laboratory Coat or Chemical SuitA standard laboratory coat should be worn to prevent skin contact. For procedures with a higher risk of exposure, a chemical-resistant suit that protects against chemical splashes may be necessary.[2][3]
Respiratory Protection NIOSH/CEN Approved RespiratorIf working outside of a fume hood or if dust generation is likely, a NIOSH (US) or CEN (EU) approved respirator with appropriate particulate filters (P95 or P1) should be used.[4][5] For higher-level protection, consider OV/AG/P99 or ABEK-P2 cartridges.[5]

Handling and Disposal Workflow

Proper handling and disposal are essential to maintain a safe laboratory environment. The following diagram outlines the standard operating procedure for handling this compound and its subsequent disposal.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Equipment and Work Area handle_transfer->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disp_solid Collect Solid Waste in Labeled Hazardous Container cleanup_wash->disp_solid disp_liquid Collect Liquid Waste in Separate Labeled Container disp_solid->disp_liquid disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_liquid->disp_ppe

Standard Operating Procedure for Handling and Disposal.

Experimental Protocols

General Handling Procedures:

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. The work area, typically a chemical fume hood, should be clean and uncluttered.[1]

  • Weighing : Weigh the compound in a well-ventilated enclosure to minimize inhalation exposure.[1] Avoid generating dust.[6]

  • Dissolving : When preparing a solution, add the solvent to the vial containing the compound and gently swirl to dissolve.[1]

  • Transfer : Use a clean, dry pipette or syringe to transfer solutions.[1]

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[1][6] Clean all equipment and the work area to prevent cross-contamination.[1]

Disposal Plan:

  • Waste Collection :

    • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, clearly labeled hazardous waste container.[1]

    • Collect liquid waste containing the compound in a separate, sealed, and properly labeled container.[1]

  • Waste Segregation : Do not mix this waste stream with other incompatible waste. Keep halogenated and non-halogenated waste streams separate.[1]

  • Disposal : All chemical waste must be disposed of through a licensed professional waste disposal service.[3] Do not pour down the drain.[3] Contaminated packaging should be disposed of as unused product.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.